cis-Bis(acetonitrile)dichloroplatinum(II)
Description
The exact mass of the compound cis-Bis(acetonitrile)dichloroplatinum(II) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163004. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality cis-Bis(acetonitrile)dichloroplatinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Bis(acetonitrile)dichloroplatinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetonitrile;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3N.2ClH.Pt/c2*1-2-3;;;/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWGBUVHSQEDRN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
21264-32-4 | |
| Record name | (SP-4-2)-Bis(acetonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21264-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
348.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13869-38-0 | |
| Record name | Platinum, bis(acetonitrile)dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13869-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of cis-Bis(acetonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bis(acetonitrile)dichloroplatinum(II), a coordination complex with the formula cis-[PtCl₂(NCCH₃)₂], is a valuable precursor in the synthesis of various platinum-based therapeutic agents and catalysts. Its labile acetonitrile ligands are readily displaced, providing a convenient entry point for the introduction of other functionalities to the platinum(II) center. This guide offers a comprehensive overview of the synthesis and detailed characterization of this important intermediate.
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
The synthesis of cis-bis(acetonitrile)dichloroplatinum(II) is typically achieved through the reaction of a platinum(II) precursor with acetonitrile. While several methods exist, a common and effective approach involves the use of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) as the starting material. It is important to note that the reaction conditions can influence the formation of the desired cis isomer over the trans isomer. Kinetic studies have shown that the formation of the cis isomer is kinetically favored.[1][2]
Experimental Protocol
A widely utilized method for the synthesis of cis-bis(acetonitrile)dichloroplatinum(II) involves the direct reaction of platinum(II) chloride (PtCl₂) with acetonitrile.
Materials:
-
Platinum(II) chloride (PtCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
Procedure:
-
A suspension of platinum(II) chloride in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by the dissolution of the solid PtCl₂ and a color change of the solution.
-
Upon completion of the reaction, the hot solution is filtered to remove any unreacted starting material.
-
The filtrate is allowed to cool to room temperature, and then diethyl ether is added to precipitate the product.
-
The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield cis-bis(acetonitrile)dichloroplatinum(II).
Purification:
Recrystallization can be performed to obtain a product of higher purity. A suitable solvent system for recrystallization is a mixture of acetonitrile and a less polar solvent in which the complex is insoluble, such as diethyl ether or pentane. The crude product is dissolved in a minimal amount of hot acetonitrile, and the anti-solvent is slowly added until turbidity is observed. Slow cooling of the solution will afford purified crystals.
Synthesis Workflow
References
- 1. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]
- 2. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Technical Guide to cis-Bis(acetonitrile)dichloroplatinum(II): Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Bis(acetonitrile)dichloroplatinum(II), a coordination complex of platinum, serves as a pivotal precursor in the synthesis of novel platinum-based therapeutic agents. Its labile acetonitrile ligands are readily displaced, providing a versatile platform for the development of new anticancer drug candidates with potentially improved efficacy and reduced side effects compared to established platinum drugs like cisplatin. This technical guide provides a comprehensive overview of the physical and chemical properties of cis-Bis(acetonitrile)dichloroplatinum(II), detailed experimental protocols for its synthesis, and its crucial role in the drug development pipeline.
Physical and Chemical Properties
cis-Bis(acetonitrile)dichloroplatinum(II) is a yellow, crystalline solid. While a specific melting point is not well-documented due to its tendency to decompose upon heating, the analogous compound, cis-Bis(benzonitrile)dichloroplatinum(II), decomposes at 224°C. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of cis-Bis(acetonitrile)dichloroplatinum(II)
| Property | Value |
| Molecular Formula | C₄H₆Cl₂N₂Pt |
| Molecular Weight | 348.09 g/mol [1][2] |
| CAS Number | 13869-38-0[1][2][3] |
| Appearance | Yellow crystalline solid |
| Melting Point | Decomposes upon heating |
| Solubility | Qualitative data suggests solubility in polar organic solvents like DMF and DMSO, and potential reactivity with water. It is expected to have low solubility in nonpolar organic solvents and alcohols. |
Spectroscopic Data:
Table 2: ¹H and ¹³C NMR Chemical Shifts of Acetonitrile in Common Deuterated Solvents
| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CDCl₃ | 2.05 | 1.39, 117.7 |
| DMSO-d₆ | 2.09 | 1.39, 117.7 |
| Acetone-d₆ | 2.06 | 1.30, 117.8 |
Note: Data is for acetonitrile as a trace impurity and may vary slightly for the coordinated ligand.
Experimental Protocols
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
The synthesis of cis-Bis(acetonitrile)dichloroplatinum(II) is typically achieved by the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with an excess of acetonitrile. The following protocol is adapted from established procedures for the synthesis of related platinum complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Büchner funnel and filter paper
Procedure:
-
Dissolve a known amount of potassium tetrachloroplatinate(II) in a minimal amount of deionized water in a reaction flask equipped with a magnetic stir bar.
-
To the stirred solution, add a significant excess of acetonitrile. The molar ratio of acetonitrile to K₂[PtCl₄] should be at least 10:1 to favor the formation of the bis(acetonitrile) complex.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by a color change, typically from a reddish-brown solution to a yellow suspension as the product precipitates.
-
After the reaction is complete, cool the mixture in an ice bath to further encourage precipitation of the product.
-
Collect the yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the product with small portions of cold deionized water to remove any unreacted K₂[PtCl₄] and other water-soluble byproducts.
-
Follow with a wash of a non-polar solvent like diethyl ether or hexane to remove any organic impurities and to aid in drying.
-
Dry the final product under vacuum to yield pure cis-Bis(acetonitrile)dichloroplatinum(II).
Logical Workflow for Synthesis:
Role in Drug Development
cis-Bis(acetonitrile)dichloroplatinum(II) is a valuable intermediate in the synthesis of new platinum-based anticancer agents. The acetonitrile ligands are relatively labile and can be easily substituted by other ligands, such as amines, N-heterocycles, or other functional groups, to create a library of new platinum complexes for screening.
General Mechanism of Action of Platinum-Based Drugs
Platinum-based drugs derived from this precursor are designed to exert their cytotoxic effects through a mechanism similar to that of cisplatin.
Upon entering a cancer cell, where the chloride concentration is significantly lower than in the bloodstream, the chloride ligands are displaced by water molecules in a process called aquation. This generates a positively charged, aquated platinum species that is highly reactive towards nucleophilic sites on DNA, primarily the N7 position of guanine bases. The binding of the platinum complex to DNA forms intra- and inter-strand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger a cascade of cellular events leading to programmed cell death, or apoptosis.
Experimental Workflow for Screening New Platinum Drug Candidates
cis-Bis(acetonitrile)dichloroplatinum(II) serves as the starting material in a high-throughput synthesis and screening workflow to identify novel platinum drug candidates with improved therapeutic profiles.
The process begins with the parallel synthesis of a library of new platinum complexes by reacting cis-Bis(acetonitrile)dichloroplatinum(II) with a diverse set of ligands. These new compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines to determine their potency (e.g., using an MTT assay to measure cell viability). Promising "hits" from this initial screen are then selected for further lead optimization, which may involve synthesizing and testing additional analogues to improve properties such as solubility, stability, and selectivity. The most promising lead compounds then advance to in vivo testing in animal models to evaluate their efficacy and toxicity in a whole-organism setting.
Conclusion
cis-Bis(acetonitrile)dichloroplatinum(II) is a cornerstone molecule in the field of medicinal inorganic chemistry. Its well-defined structure and reactive nature make it an ideal starting material for the rational design and synthesis of next-generation platinum-based anticancer drugs. A thorough understanding of its properties and synthetic methodologies is essential for researchers and scientists working to develop more effective and less toxic cancer therapies. The systematic workflows for synthesis and screening outlined in this guide provide a framework for the discovery of novel platinum drug candidates that may one day improve patient outcomes.
References
- 1. 13869-38-0 CAS MSDS (CIS-BIS(ACETONITRILE)DICHLOROPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-bis-(Acetonitrile)dichloroplatinum(II) | CAS 13869-38-0 | Chemical-Suppliers [chemical-suppliers.eu]
cis-Bis(acetonitrile)dichloroplatinum(II) molecular structure and geometry
An In-depth Technical Guide to the Molecular Structure and Geometry of cis-Bis(acetonitrile)dichloroplatinum(II)
This technical guide provides a comprehensive overview of the molecular structure, geometry, and key experimental characterization of cis-Bis(acetonitrile)dichloroplatinum(II), a pivotal precursor in the synthesis of novel platinum-based therapeutic agents.
Molecular Structure and Geometry
cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula [PtCl₂(CH₃CN)₂], is a square planar coordination complex.[1] The central platinum(II) ion is coordinated to two chloride ligands and two nitrogen atoms from the acetonitrile ligands in a cis arrangement. This configuration is critical for its reactivity and subsequent use in the synthesis of cis-platinum anticancer drug analogs.
The crystal structure of cis-Bis(acetonitrile)dichloroplatinum(II) has been determined by X-ray crystallography.[1][2] The compound crystallizes in the monoclinic space group P2₁/c.[1] The acetonitrile ligands are nearly linear, a common feature for coordinated nitriles.[1]
The unit cell parameters for cis-Bis(acetonitrile)dichloroplatinum(II) are summarized in the table below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| Monoclinic | P2₁/c | 6.660(3) - 6.668(4) | 12.500(7) - 12.519(8) | 10.277(6) - 10.308(5) | 105.41(4) - 105.42(4) | 824.7(8) - 829.6(9) |
| Data from independent determinations.[1] |
The coordination geometry around the platinum center is distorted square planar. Key bond lengths are presented in the following table.
| Bond | Bond Length (Å) |
| Pt—N | 1.95(2) - 1.99(2) |
| Pt—Cl | 2.263(3) - 2.277(5) |
| N—C | 1.10(2) - 1.16(2) |
| C—CH₃ | 1.45(2) - 1.49(3) |
| Data from independent determinations.[1] |
The bond angles around the platinum atom deviate slightly from the ideal 90° for a perfect square planar geometry. The N-Pt-Cl bond angles are close to 90°.[3] The N-C-C framework of the acetonitrile ligand is almost linear.[1]
Experimental Characterization
The structural elucidation and confirmation of the cis isomer are achieved through a combination of spectroscopic and crystallographic techniques.
Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure of cis-Bis(acetonitrile)dichloroplatinum(II).
Experimental Protocol:
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a solution of the complex.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure. The structure is then refined using full-matrix least-squares analysis to achieve a final R-factor, which indicates the quality of the fit between the crystallographic model and the experimental data. For this complex, R-factors of 0.054 and 0.058 have been reported in independent studies.[1]
Caption: Workflow for X-ray Crystallographic Analysis.
Infrared (IR) and Raman spectroscopy are powerful tools for confirming the cis geometry of the complex. The number and position of the platinum-chloride (ν(Pt-Cl)) and platinum-nitrogen (ν(Pt-N)) stretching bands are characteristic of the isomer.
Experimental Protocol:
-
Sample Preparation: For IR spectroscopy, the solid sample is typically prepared as a KBr pellet or a Nujol mull. For Raman spectroscopy, the crystalline solid is used directly.
-
Data Acquisition: Spectra are recorded over a range of 4000–100 cm⁻¹ for IR and 4000–60 cm⁻¹ for Raman.[1]
-
Spectral Analysis: The vibrational modes are assigned. The cis isomer, belonging to the C₂ᵥ point group, is expected to show two ν(Pt-Cl) and two ν(Pt-N) bands, which is consistent with experimental observations.[1]
| Vibrational Mode | Wavenumber (cm⁻¹) |
| ν(Pt—Cl) | 362, 333 |
| ν(Pt—N) | 463, 408 |
| Vibrational frequencies from IR and Raman spectra.[1] |
¹H NMR spectroscopy is used to characterize the complex in solution. The chemical shift of the methyl protons of the acetonitrile ligands provides information about the electronic environment of the platinum center.
Experimental Protocol:
-
Sample Preparation: A solution of the complex is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is recorded on an NMR spectrometer.
-
Spectral Analysis: The chemical shift and integration of the signals are analyzed to confirm the presence and ratio of the acetonitrile ligands.
Synthesis
The synthesis of bis(acetonitrile)dichloroplatinum(II) can result in a mixture of cis and trans isomers, with the composition depending on the experimental conditions.[4] The formation of the cis isomer is kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile.[4] This suggests that the chloride ligand has a greater trans-labilizing effect than acetonitrile.[4]
Caption: Isomer Formation Pathway.
A general procedure involves the reaction of a platinum(II) precursor, such as K₂PtCl₄, with an excess of acetonitrile. Careful control of reaction time, temperature, and solvent can influence the isomeric ratio.
General Synthetic Protocol:
-
A solution of a platinum(II) salt (e.g., K₂PtCl₄) is prepared in a suitable solvent.
-
Acetonitrile is added to the solution.
-
The reaction mixture is stirred, often with heating, for a specific period.
-
The product is isolated, for example, by precipitation or crystallization.
-
The isomeric purity is confirmed by spectroscopic methods, such as IR or NMR.
Applications in Drug Development
cis-Bis(acetonitrile)dichloroplatinum(II) is a versatile starting material for the synthesis of a wide range of platinum complexes. The acetonitrile ligands are labile and can be readily displaced by other ligands, such as amines, to form analogs of cisplatin and other platinum-based anticancer agents. The cis geometry is crucial for the antitumor activity of many of these compounds, as it allows for the formation of intrastrand DNA adducts.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. deepdyve.com [deepdyve.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Solubility of cis-Bis(acetonitrile)dichloroplatinum(II) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cis-bis(acetonitrile)dichloroplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics and catalysts. An understanding of its solubility is crucial for reaction optimization, purification, and formulation development. This document collates available solubility information, presents detailed experimental protocols for its determination, and visualizes key experimental and logical workflows.
Core Concept: Solubility and its Importance
cis-Bis(acetonitrile)dichloroplatinum(II) ([cis-Pt(CH₃CN)₂Cl₂]) is a coordination complex valued for the lability of its acetonitrile ligands, which can be readily displaced by other ligands to form a variety of platinum(II) complexes. Its solubility in organic solvents is a critical parameter that dictates its utility in homogeneous catalysis and as a precursor in synthetic inorganic and medicinal chemistry. The choice of solvent can significantly influence reaction kinetics, product distribution, and the ease of product isolation.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for cis-bis(acetonitrile)dichloroplatinum(II) in a wide range of organic solvents is limited. However, qualitative descriptions and data from analogous compounds provide valuable insights. The following table summarizes the available information. It is important to note that the solubility can be influenced by the presence of isomers, as the compound can exist as both cis and trans isomers, with their ratio depending on the synthetic conditions.
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Acetonitrile | CH₃CN | Soluble | Data not available |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Data not available |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Data not available |
| Chloroform | CHCl₃ | Sparingly soluble | Data not available |
| Dichloromethane | CH₂Cl₂ | Sparingly soluble | Data not available |
| Acetone | CH₃C(O)CH₃ | Sparingly soluble | Data not available |
| Ethanol | C₂H₅OH | Sparingly soluble | Data not available |
| Water | H₂O | Insoluble | Data not available |
Experimental Protocols for Solubility Determination
A definitive experimental protocol for determining the solubility of cis-bis(acetonitrile)dichloroplatinum(II) can be adapted from standard methods used for organometallic compounds. The gravimetric method is a reliable and straightforward approach.
Gravimetric Method for Solubility Determination
Objective: To determine the solubility of cis-bis(acetonitrile)dichloroplatinum(II) in a specified organic solvent at a controlled temperature.
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
Selected organic solvent (e.g., acetonitrile, DMF, DMSO)
-
Analytical balance (readable to 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Vials with sealed caps
-
Syringe filters (0.22 µm PTFE or other compatible material)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or nitrogen stream for solvent evaporation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of cis-bis(acetonitrile)dichloroplatinum(II) to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the platinum complex.
-
Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Mass of dissolved solid: (Mass of vial + dried solid) - (Mass of empty vial)
-
Mass of solvent: (Mass of vial + solution) - (Mass of vial + dried solid)
-
Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100
-
Solubility (mg/mL): (Mass of dissolved solid in mg) / (Volume of filtered solution in mL)
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric method workflow for solubility determination.
Logical Relationship: Factors Influencing Solubility
The solubility of cis-bis(acetonitrile)dichloroplatinum(II) is governed by the interplay between the properties of the solute and the solvent. This relationship can be visualized as follows.
Caption: Factors influencing the solubility of the platinum complex.
The Formation of cis-Bis(acetonitrile)dichloroplatinum(II): A Mechanistic and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of cis-bis(acetonitrile)dichloroplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics. This document details the underlying coordination chemistry, provides comprehensive experimental protocols, and presents key quantitative data to support researchers in the fields of inorganic chemistry, medicinal chemistry, and drug development.
Core Mechanism: The Trans Effect in Action
The formation of cis-bis(acetonitrile)dichloroplatinum(II) from a tetrachloroplatinate(II) salt is a classic example of a ligand substitution reaction governed by the trans effect . The trans effect describes the labilization of a ligand that is positioned trans to another ligand in a square planar complex. The magnitude of the trans effect for a series of common ligands follows the general order:
CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > RNH₂ > H₂O
In the synthesis of cis-bis(acetonitrile)dichloroplatinum(II), the starting material is typically potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reaction proceeds in a stepwise substitution of the chloride ligands with acetonitrile (CH₃CN).
Step 1: Formation of the Mono-substituted Intermediate
The first acetonitrile molecule substitutes one of the chloride ligands on the [PtCl₄]²⁻ complex to form [PtCl₃(CH₃CN)]⁻. At this stage, all chloride ligands are equivalent.
Step 2: The Trans-Directing Influence of Chloride
In the second substitution step, the position of the incoming second acetonitrile ligand is directed by the trans effect of the ligands already present in the intermediate complex, [PtCl₃(CH₃CN)]⁻. The chloride ligand has a stronger trans-directing effect than the acetonitrile ligand.[1][2][3] This means that the chloride ligand positioned trans to another chloride is more labile and thus more susceptible to substitution.
Consequently, the second acetonitrile molecule will preferentially replace the chloride ligand that is cis to the first acetonitrile ligand (and trans to a chloride). This directed substitution leads to the kinetic preference for the formation of the cis isomer.[1][2][4]
The overall reaction pathway is depicted below:
Experimental Protocols
While the standard synthesis procedure can yield a mixture of cis and trans isomers, the following protocol is designed to favor the formation of the cis isomer.[2][4]
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Acetonitrile (CH₃CN), reagent grade
-
Water, deionized
-
Ice bath
Procedure:
-
Dissolve a specific amount of potassium tetrachloroplatinate(II) in a minimum amount of warm deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add a molar excess of acetonitrile. The exact molar ratio can be optimized, but a ratio of at least 2:1 (acetonitrile:platinum complex) is recommended.
-
Heat the reaction mixture to a gentle reflux for a specified period. The reaction progress can be monitored by observing the color change of the solution.
-
After the reflux period, cool the mixture to room temperature and then further cool in an ice bath to facilitate the precipitation of the product.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with a small amount of cold water, followed by a cold, low-polarity solvent like diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to a constant weight.
The workflow for the synthesis is illustrated below:
Quantitative Data and Characterization
The successful synthesis of the cis isomer can be confirmed through various analytical techniques, with infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy being particularly informative.
Spectroscopic Data
The characterization of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) is readily achieved by IR and ¹H NMR spectroscopy.[2][4]
| Parameter | cis-Bis(acetonitrile)dichloroplatinum(II) | trans-Bis(acetonitrile)dichloroplatinum(II) |
| Appearance | Yellow crystalline solid | Pale yellow solid |
| ¹H NMR (δ in ppm) | ~2.6 (s, 6H) | ~2.5 (s, 6H) |
| IR (ν(Pt-Cl) in cm⁻¹) | Two bands at approx. 362 and 333 | One band at approx. 340 |
| IR (ν(C≡N) in cm⁻¹) | ~2300 | ~2300 |
Note: The exact chemical shifts in ¹H NMR can vary slightly depending on the deuterated solvent used.
The key distinguishing feature in the IR spectrum is the number of Pt-Cl stretching bands. Due to its C₂ᵥ symmetry, the cis isomer exhibits two IR-active Pt-Cl stretching vibrations (symmetric and asymmetric), while the trans isomer, with its D₂ₕ symmetry, shows only one.[5]
Kinetic Data
Kinetic studies have demonstrated that the formation of the cis isomer is kinetically favored.[2][4] The reaction of [PtCl₃(CH₃CN)]⁻ with a second molecule of acetonitrile proceeds with a rate constant that is significantly higher for the formation of the cis product compared to the trans product. This is a direct consequence of the greater trans-labilizing effect of the chloride ligand compared to acetonitrile.
While precise rate constants are dependent on specific reaction conditions (temperature, solvent, concentrations), the qualitative understanding of the kinetic preference for the cis isomer is crucial for designing synthetic strategies that maximize its yield.
Conclusion
The formation of cis-bis(acetonitrile)dichloroplatinum(II) is a well-understood process dominated by the principles of ligand substitution and the trans effect in square planar platinum(II) complexes. By carefully controlling the reaction conditions, it is possible to synthesize the cis isomer with high selectivity. This in-depth guide provides the necessary theoretical background and practical experimental details to enable researchers to confidently synthesize and characterize this important platinum(II) complex for its various applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
reactivity of cis-Bis(acetonitrile)dichloroplatinum(II) with nucleophiles
An In-depth Technical Guide to the Reactivity of cis-Bis(acetonitrile)dichloroplatinum(II) with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl₂(CH₃CN)₂], is a versatile square planar d⁸ platinum(II) complex.[1][2] Its significance in inorganic chemistry and medicinal drug development stems primarily from its role as a stable, yet reactive, precursor for the synthesis of a wide array of other platinum complexes.[3] The two acetonitrile ligands are relatively labile and can be readily displaced by a variety of nucleophiles, making this compound an excellent starting material for creating novel platinum-based anticancer agents, catalysts, and materials.[4][5]
Understanding the kinetics and mechanisms of its reactions with biologically and synthetically relevant nucleophiles is critical for designing new platinum compounds with tailored properties. This guide provides a comprehensive overview of the reactivity of cis-[PtCl₂(CH₃CN)₂], focusing on the underlying mechanistic principles, quantitative kinetic data, and experimental methodologies.
Mechanistic Principles of Ligand Substitution in Platinum(II) Complexes
The reactivity of cis-[PtCl₂(CH₃CN)₂] is governed by the general principles of nucleophilic substitution at square planar d⁸ metal centers, particularly those of platinum(II).
The Associative Mechanism
Extensive mechanistic studies on platinum(II) complexes indicate that nucleophilic substitution reactions predominantly proceed via an associative mechanism (A or Iₐ), analogous to the Sₙ2 reaction in organic chemistry.[6][7] This mechanism involves the direct attack of an incoming nucleophile (Y) on the platinum center, leading to the formation of a five-coordinate trigonal bipyramidal intermediate or transition state.[6][8] Subsequently, the leaving group (X) departs, restoring the square planar geometry. The retention of stereochemistry is a key feature of this pathway; the entering group typically occupies the position vacated by the leaving group.[6]
Caption: General associative mechanism for ligand substitution in square planar complexes.
The Two-Term Rate Law
The kinetics of substitution at Pt(II) centers are often described by a two-term rate law:
Rate = (k₁ + k₂[Y]) [Complex]
Where:
-
[Complex] is the concentration of the platinum complex.
-
[Y] is the concentration of the incoming nucleophile.
-
k₁ is the first-order rate constant for the solvent-assisted pathway.
-
k₂ is the second-order rate constant for the direct nucleophilic attack pathway.
This rate law reflects two competing reaction pathways:
-
Solvent-Assisted Pathway (k₁): The solvent (S) acts as a nucleophile, displacing a ligand to form a solvated intermediate, [PtCl₂(CH₃CN)(S)]. This intermediate then reacts rapidly with the incoming nucleophile (Y) to form the final product. This pathway is independent of the concentration of Y.
-
Direct Nucleophilic Pathway (k₂): The incoming nucleophile (Y) directly attacks the platinum complex to form the five-coordinate intermediate, as described in the associative mechanism. This pathway is dependent on the concentration of Y.[9]
Caption: Competing pathways in the two-term rate law for ligand substitution.
The Trans Effect
The trans effect describes the ability of a ligand to labilize the ligand located in the position trans to it, facilitating its substitution.[8] The magnitude of the trans effect for common ligands generally follows the series:
CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > SC(NH₂)₂ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
In cis-[PtCl₂(CH₃CN)₂], the chloride ligands have a greater trans effect than the acetonitrile ligands. This influences which ligand is preferentially substituted. For instance, in the reaction of [PtCl₃(NCMe)]⁻ with acetonitrile, the formation of the cis isomer is kinetically favored because the chloride ligand exerts a greater trans-labilizing effect than acetonitrile.[10]
Reactivity with Specific Classes of Nucleophiles
The acetonitrile ligands in cis-[PtCl₂(CH₃CN)₂] are generally more labile than the chloride ligands and are often the first to be substituted, especially by strong nucleophiles.
Hydrolysis
In aqueous solution, cis-[PtCl₂(CH₃CN)₂] can undergo hydrolysis, where water molecules displace the acetonitrile and/or chloride ligands. This process is analogous to the activation of cisplatin, which must be hydrolyzed to its aqua form to bind to DNA.[11][12] The hydrolysis can proceed in a stepwise manner:
-
cis-[PtCl₂(CH₃CN)₂] + H₂O ⇌ cis-[PtCl₂(CH₃CN)(H₂O)] + CH₃CN
-
cis-[PtCl₂(CH₃CN)(H₂O)] + H₂O ⇌ cis-[PtCl₂(H₂O)₂] + CH₃CN
Further substitution of chloride ions can occur, especially at low chloride concentrations, forming cationic aqua species that are highly reactive.[13]
Reactions with N-donor Nucleophiles
Nitrogen-based nucleophiles like pyridine, substituted pyridines, and various amines readily react with cis-[PtCl₂(CH₃CN)₂] to displace the acetonitrile ligands. The reaction with bidentate amines, such as ethylenediamine (en), leads to the formation of stable chelate complexes. These reactions are fundamental in the synthesis of many platinum-based anticancer drug candidates.[5]
Reactions with S-donor Nucleophiles
Soft sulfur-based nucleophiles, such as thiourea (tu) and dimethyl sulfoxide (DMSO), show high affinity for the soft Pt(II) center.[8] Thiourea is a particularly interesting case due to its very high trans effect. When cisplatin reacts with excess thiourea, all four original ligands are replaced to form [Pt(tu)₄]²⁺.[4] A similar reaction is expected for cis-[PtCl₂(CH₃CN)₂], where both acetonitrile and chloride ligands would be substituted.
Specialized Reactions: Ligand Tailoring
The proximity of the two acetonitrile ligands in the cis configuration allows for unique "tailoring" reactions. For example, the reaction of cis-[PtCl₂(RCN)₂] with N,N'-diphenylguanidine results in a coupling of the two adjacent nitrile ligands to form a 1,3,5-triazapentadiene complex.[14] This type of reaction is not possible with the trans isomer, highlighting the importance of the starting geometry.
Quantitative Data
Quantitative kinetic data for the substitution reactions of cis-[PtCl₂(CH₃CN)₂] are sparse in the literature. However, data from analogous Pt(II) systems can provide valuable insights into the expected reactivity. The table below summarizes representative kinetic parameters for related complexes.
| Complex | Nucleophile (Y) | Solvent | k₁ (s⁻¹) | k₂ (M⁻¹s⁻¹) | Ref(s) |
| cis-[PtCl₂(NH₃)₂] | H₂O | Water | 7.56 x 10⁻⁵ | - | [11] |
| trans-[Pt(PEt₃)₂Cl₂] | Cl⁻ | Methanol | 1.3 x 10⁻⁵ | 4.3 x 10⁻⁵ | |
| trans-[Pt(PEt₃)(NH₃)Cl₂] | Cl⁻ | Methanol | 2.0 x 10⁻⁴ | 1.1 x 10⁻³ | |
| cis-[Pt(dap)(H₂O)₂]²⁺ | 2-thiouracil | Water (pH 4.0) | 1.2 x 10⁻³ | 0.41 | [15] |
Experimental Protocols
General Protocol for Kinetic Analysis by UV-Vis Spectroscopy
This protocol outlines a general method for studying the kinetics of the reaction between cis-[PtCl₂(CH₃CN)₂] and a nucleophile.
-
Solution Preparation:
-
Prepare a stock solution of cis-[PtCl₂(CH₃CN)₂] in a suitable non-coordinating or weakly coordinating solvent (e.g., acetone, dichloromethane, or an aqueous solution with controlled pH and ionic strength).[15]
-
Prepare a series of stock solutions of the nucleophile at various concentrations in the same solvent.
-
-
Reaction Monitoring:
-
Equilibrate the solutions of the complex and the nucleophile to the desired reaction temperature in a thermostatted water bath.[13]
-
To initiate the reaction, mix the reactant solutions in a quartz cuvette. For fast reactions, a stopped-flow apparatus is required.
-
Place the cuvette in a UV-Vis spectrophotometer and record the change in absorbance over time at a wavelength where the reactant and product have significantly different molar absorptivities.[15]
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Complex]), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential function.
-
Plot k_obs versus the nucleophile concentration, [Y].
-
According to the two-term rate law (k_obs = k₁ + k₂[Y]), the slope of this plot gives the second-order rate constant, k₂, and the y-intercept gives the first-order rate constant, k₁.
-
Caption: A typical experimental workflow for kinetic analysis of ligand substitution.
Product Characterization
The products of substitution reactions are typically characterized using a combination of spectroscopic and analytical techniques:
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): Provides detailed structural information about the product in solution. ¹⁹⁵Pt NMR is particularly powerful for identifying the coordination sphere around the platinum center.[3]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups and coordinated ligands (e.g., the C≡N stretch of acetonitrile).[3]
-
Mass Spectrometry (ESI-MS, FAB-MS): Confirms the molecular weight of the product.[14]
-
Single-Crystal X-ray Diffraction: Provides unambiguous structural determination of crystalline products.[3][14]
Conclusion
Cis-Bis(acetonitrile)dichloroplatinum(II) is a key starting material whose reactivity is central to the development of new platinum compounds. Its substitution reactions are dominated by an associative mechanism and can be finely tuned by the choice of nucleophile, solvent, and reaction conditions. The lability of the acetonitrile ligands, combined with the influence of the trans effect from the chloride ligands, provides a predictable framework for its synthetic applications. While detailed kinetic studies on this specific complex are not abundant, the principles derived from the broader study of Pt(II) chemistry offer a robust guide for researchers and drug development professionals seeking to exploit its synthetic potential.
References
- 1. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-Bis(アセトニトリル)ジクロロ白金(II) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. econtent.in [econtent.in]
- 9. Solved The mechanism of nucleophilic ligand substitution in | Chegg.com [chegg.com]
- 10. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. Novel tailoring reaction for two adjacent coordinated nitriles giving platinum 1,3,5-triazapentadiene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Application of cis-Bis(acetonitrile)dichloroplatinum(II) as a Versatile Precursor in Platinum(II) Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of medicinal inorganic chemistry and catalysis, the synthesis of novel platinum(II) complexes is of paramount importance. cis-Bis(acetonitrile)dichloroplatinum(II), a coordination compound featuring two labile acetonitrile ligands, serves as a cornerstone precursor for the facile synthesis of a diverse array of platinum(II) derivatives. Its utility is particularly pronounced in the development of potential therapeutic agents, where the acetonitrile ligands can be readily displaced by various bidentate and monodentate ligands to generate complexes with tailored electronic and steric properties. This guide provides a comprehensive overview of the synthesis, characterization, and application of cis-Bis(acetonitrile)dichloroplatinum(II) as a strategic starting material in the pursuit of innovative platinum(II)-based compounds.
Physicochemical Properties of cis-Bis(acetonitrile)dichloroplatinum(II)
A thorough understanding of the physicochemical properties of this precursor is essential for its effective application in synthesis. Key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₆Cl₂N₂Pt |
| Molecular Weight | 348.09 g/mol [1][2][3] |
| CAS Number | 13869-38-0[1][2][3] |
| Appearance | Yellow crystalline solid |
| Coordination Geometry | Square planar[4] |
Synthesis and Characterization
The synthesis of cis-Bis(acetonitrile)dichloroplatinum(II) is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with acetonitrile. The reaction conditions can influence the isomeric purity of the product, with the cis isomer being kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile.[5][6]
Experimental Protocol: Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
A reliable method for the preparation of cis-Bis(acetonitrile)dichloroplatinum(II) involves the direct reaction of potassium tetrachloroplatinate with acetonitrile.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
A solution of potassium tetrachloroplatinate(II) in water is prepared.
-
Acetonitrile is added to the aqueous solution of K₂[PtCl₄].
-
The reaction mixture is stirred at room temperature, leading to the formation of a yellow precipitate of cis-Bis(acetonitrile)dichloroplatinum(II).
-
The product is isolated by filtration, washed with water and a small amount of cold acetonitrile, and dried under vacuum.
Characterization Data: The identity and purity of the synthesized complex are confirmed by spectroscopic methods.
| Spectroscopic Data | Key Features |
| Infrared (IR) Spectroscopy | The vibrational spectra confirm the cis configuration. Key bands include ν(Pt-Cl) at 362 and 333 cm⁻¹ and ν(Pt-N) at 463 and 408 cm⁻¹.[4] |
| ¹H NMR Spectroscopy | The proton NMR spectrum provides evidence for the coordination of the acetonitrile ligands. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum further confirms the presence and coordination of the acetonitrile ligands. |
Application as a Precursor in the Synthesis of Novel Platinum(II) Complexes
The lability of the acetonitrile ligands in cis-Bis(acetonitrile)dichloroplatinum(II) makes it an excellent starting material for the synthesis of new platinum(II) complexes with potential applications in catalysis and medicine. A prominent example is its use in the preparation of α-diimine platinum(II) complexes, which have been investigated for their cytotoxic properties.
Experimental Protocol: Synthesis of Pt(II) α-Diimine Complexes
The following protocol details the synthesis of novel Pt(II) α-diimine complexes using cis-Bis(acetonitrile)dichloroplatinum(II) as the precursor.
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
α-Diimine ligand (e.g., 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene)
-
Absolute Methanol
Procedure:
-
Weighed portions of cis-Bis(acetonitrile)dichloroplatinum(II) and the corresponding α-diimine ligand (in a 1:1 molar ratio) are placed in a thick-walled glass ampoule.
-
The ampoule is degassed under vacuum.
-
Absolute methanol is condensed into the ampoule.
-
The ampoule is sealed and heated in an oil bath (e.g., at 100 °C) for a specified period (e.g., 10 hours) until the starting platinum complex dissolves.
-
The reaction mixture is slowly cooled to room temperature, leading to the formation of crystalline product.
-
The product is isolated, and its purity and structure are confirmed by analytical techniques.
Quantitative Data for a Representative Pt(II) α-Diimine Complex:
| Parameter | Value |
| Yield | 74% |
| ¹H NMR (CDCl₃, δ) | 7.39 (m, 2H, p-CH), 7.30 (m, 4H, m-CH), 3.07 (sept, 4H, CH(CH₃)₂), 1.66 (s, 6H, N=C–CH₃), 1.45 (d, 12H, CH(CH₃)₂), 1.20 (d, 12H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, δ) | 168.4, 141.2, 140.2, 129.4, 124.0, 28.8, 23.9, 23.8, 20.7 |
| IR (ν/cm⁻¹) | 1588 (C=N stretch) |
Drug Development Workflow and Mechanism of Action
The development of new platinum-based anticancer drugs is a multi-stage process that begins with rational design and synthesis, followed by rigorous preclinical and clinical evaluation. cis-Bis(acetonitrile)dichloroplatinum(II) plays a crucial role in the initial synthetic phase of this pipeline.
References
- 1. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-Bis(アセトニトリル)ジクロロ白金(II) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 13869-38-0 CAS MSDS (CIS-BIS(ACETONITRILE)DICHLOROPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]
Understanding the Lability of Acetonitrile Ligands in Platinum Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the lability of acetonitrile ligands in platinum complexes. Acetonitrile is a commonly employed solvent and a moderately coordinating ligand in platinum chemistry, playing a crucial role in synthesis and as a leaving group in substitution reactions. A thorough understanding of its coordination behavior is paramount for designing novel platinum-based therapeutics and catalysts. This document provides a consolidated resource on the kinetic and thermodynamic parameters of acetonitrile ligand exchange, detailed experimental protocols for its study, and visual representations of the underlying chemical principles.
Quantitative Analysis of Acetonitrile Ligand Lability
The lability of a ligand is quantitatively described by the rate at which it is substituted by another ligand. For acetonitrile (MeCN) on platinum centers, this is influenced by the metal's oxidation state, the nature of other ligands in the coordination sphere (the trans effect), and the reaction conditions.
Ligand exchange at square-planar platinum(II) complexes typically proceeds via an associative mechanism. The rate of exchange can be described by a two-term rate law, which accounts for both a solvent-assisted pathway and a direct nucleophilic attack by the incoming ligand.[1] The rate constants for the exchange of acetonitrile and propionitrile at various palladium(II) and platinum(II) centers have been determined using NMR spectroscopy.[1]
Below is a summary of the kinetic data for acetonitrile exchange on a tetrakis(acetonitrile)platinum(II) complex.
Table 1: Kinetic Data for Nitrile Exchange on [Pt(RCN)₄]²⁺ Complexes [1]
| Complex | Rate Constant (k₁²⁹⁸/s⁻¹) | Rate Constant (k₂²⁹⁸/kg mol⁻¹ s⁻¹) |
| [Pt(MeCN)₄][CF₃SO₃]₂ | (5.1 ± 2.3) × 10⁻⁶ | (2.8 ± 0.2) × 10⁻⁵ |
| [Pt(EtCN)₄][CF₃SO₃]₂ | (5.5 ± 1.0) × 10⁻⁶ | (3.3 ± 0.2) × 10⁻⁵ |
Data obtained in deuteriated nitromethane. k₁ represents the solvent-assisted pathway, and k₂ represents the nitrile-concentration-dependent pathway.
The significantly slower exchange rates for platinum(II) complexes compared to their palladium(II) analogues highlight the greater kinetic inertness of third-row transition metals.[1] All the studied exchange reactions exhibit negative activation entropies, which is indicative of an associative mechanism.[1]
Experimental Protocols for Studying Ligand Lability
A variety of sophisticated analytical techniques are employed to elucidate the kinetics and mechanisms of acetonitrile ligand exchange in platinum complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying the dynamics of ligand exchange in solution.[2][3][4][5][6]
Protocol for a Typical ¹H NMR Ligand Exchange Study:
-
Sample Preparation: A solution of the platinum-acetonitrile complex is prepared in a suitable deuterated solvent (e.g., nitromethane-d₃, chloroform-d, or acetone-d₆).[1][7] A known excess of isotopically labeled or unlabeled acetonitrile is added to the solution.
-
Data Acquisition: ¹H NMR spectra are recorded over a range of temperatures.
-
Data Analysis: At low temperatures, separate signals for coordinated and free acetonitrile may be observed. As the temperature is increased, these signals broaden and eventually coalesce due to the increased rate of exchange. The rate constants for the exchange process can be determined by line-shape analysis of the variable-temperature NMR spectra.[2] For very slow exchange, isotopic labeling (e.g., using ¹⁵N-labeled acetonitrile) coupled with ¹H or ¹⁹⁵Pt NMR can be used to monitor the appearance of new species over time.[1]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is an invaluable tool for identifying and quantifying the different species present in a solution at equilibrium, providing insights into ligand exchange processes.[8][9][10][11][12]
Protocol for ESI-MS Analysis of Ligand Exchange:
-
Reaction Setup: A solution of the platinum-acetonitrile complex is prepared and allowed to react with a competing ligand in a suitable solvent. Aliquots of the reaction mixture are taken at various time points.
-
Sample Infusion: The aliquots are diluted and introduced into the ESI-MS instrument via direct infusion or through a flow injection system.[8]
-
Data Acquisition: Mass spectra are recorded, typically in positive ion mode, to detect the platinum-containing species. The high-resolution capabilities of modern mass spectrometers allow for the unambiguous identification of complexes based on their mass-to-charge ratio and isotopic distribution pattern.[8]
-
Kinetic Analysis: By monitoring the relative intensities of the reactant and product peaks over time, the kinetics of the ligand exchange can be determined.[10]
Synthesis of Platinum-Acetonitrile Complexes
The starting materials for these studies are often synthesized by displacing other ligands with acetonitrile.
General Synthesis of cis-[PtCl₂(MeCN)₂]:
-
A solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) in water is prepared.[7]
-
An excess of acetonitrile is added to the aqueous solution.
-
The mixture is stirred at room temperature in the dark. The reaction progress can be monitored by observing the color change and the formation of a precipitate.
-
The resulting solid product, cis-[PtCl₂(MeCN)₂], is collected by filtration, washed with water and a non-coordinating solvent like diethyl ether, and dried under vacuum.[7]
Visualizing Reaction Pathways and Influencing Factors
Graphviz diagrams are provided to illustrate the key concepts discussed in this guide.
Associative Ligand Substitution Mechanism
The substitution of an acetonitrile ligand on a square-planar Pt(II) complex typically proceeds through an associative pathway, involving the formation of a five-coordinate intermediate.
Caption: Associative substitution at a square-planar Pt(II) center.
Factors Influencing Acetonitrile Lability
Several factors can influence the rate at which an acetonitrile ligand is substituted. The trans effect, where a ligand influences the lability of the ligand positioned opposite to it, is a dominant factor.
References
- 1. Acetonitrile and propionitrile exchange at palladium(II) and platinum(II) [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. connectsci.au [connectsci.au]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. is.muni.cz [is.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempap.org [chempap.org]
- 9. The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry [mdpi.com]
- 10. Kinetics of ligand exchange in solution: a quantitative mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous mass spectrometry analysis of cisplatin with oligonucleotide-peptide mixtures: implications for the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cis-Trans Isomerism in Bis(acetonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cis-trans isomerism of bis(acetonitrile)dichloroplatinum(II), a key square planar complex with implications in synthesis and drug discovery. This document details the synthesis, characterization, and isomerization kinetics of the cis and trans isomers, presenting quantitative data in accessible formats and providing detailed experimental protocols.
Introduction to Cis-Trans Isomerism in Square Planar Platinum(II) Complexes
Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that describes the orientation of ligands around a central metal atom. In square planar complexes like bis(acetonitrile)dichloroplatinum(II), the arrangement of the two acetonitrile (CH₃CN) and two chloride (Cl⁻) ligands determines the isomer. In the cis isomer, identical ligands are adjacent to each other, resulting in a C₂ᵥ symmetry. In the trans isomer, identical ligands are opposite each other, leading to a D₂ₕ symmetry.
The differing spatial arrangements of the ligands in the cis and trans isomers lead to distinct physical and chemical properties, including solubility, stability, and reactivity. Understanding and controlling this isomerism is crucial for applications in catalysis and, notably, in the design of platinum-based therapeutic agents, where the geometry of the complex dictates its interaction with biological macromolecules.
Synthesis of Cis- and Trans-Bis(acetonitrile)dichloroplatinum(II)
The synthesis of bis(acetonitrile)dichloroplatinum(II) typically yields a mixture of cis and trans isomers, with the composition being dependent on the experimental conditions.[1][2][3] The cis isomer is the kinetically favored product.[1][2][3]
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
The standard synthesis involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of acetonitrile in an aqueous solution.
Experimental Protocol:
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in a minimal amount of distilled water.
-
Add a significant excess of acetonitrile to the aqueous solution.
-
Stir the reaction mixture at room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold water, followed by diethyl ether.
-
Dry the product under vacuum to yield cis-bis(acetonitrile)dichloroplatinum(II) as a yellow solid.
Synthesis of trans-Bis(acetonitrile)dichloroplatinum(II)
The pure trans isomer can be obtained through the thermal isomerization of the cis isomer.
Experimental Protocol:
-
Place the solid cis-bis(acetonitrile)dichloroplatinum(II) in a suitable reaction vessel.
-
Heat the solid sample in an oven or oil bath at a temperature of 120-130°C.
-
Maintain this temperature for a period sufficient to induce isomerization, which can be monitored by techniques such as DSC or by periodically taking samples for spectroscopic analysis (e.g., IR or NMR).
-
After the isomerization is complete, cool the sample to room temperature to obtain the trans isomer.
Characterization of Isomers
The cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) can be distinguished by various spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy
The number of Pt-Cl and Pt-N stretching bands in the far-IR spectrum is indicative of the isomer's symmetry. The cis isomer (C₂ᵥ symmetry) exhibits two Pt-Cl and two Pt-N stretching bands, while the trans isomer (D₂ₕ symmetry) shows only one of each due to its higher symmetry.
¹H NMR Spectroscopy
The chemical shift of the methyl protons of the acetonitrile ligands can be used to differentiate the isomers in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the geometry of each isomer.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II).
Table 1: Crystallographic Data
| Parameter | cis-Bis(acetonitrile)dichloroplatinum(II) | trans-Bis(acetonitrile)dichloroplatinum(II) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.660(3) | 5.0453(9) |
| b (Å) | 12.500(7) | 6.9896(5) |
| c (Å) | 10.277(6) | 11.962(1) |
| β (°) | 105.42(4) | 101.40(1) |
| V (ų) | 824.7(8) | 413.5 |
| Z | 4 | 2 |
| Pt-N Bond Length (Å) | 1.98(1), 1.98(1) | 2.013(8) |
| Pt-Cl Bond Length (Å) | 2.264(4), 2.263(3) | 2.285(2) |
| N-Pt-N Angle (°) | 91.5(5) | 180.0 |
| Cl-Pt-Cl Angle (°) | 91.8(1) | 180.0 |
| N-Pt-Cl Angle (°) | 88.3(3), 176.8(3) | 90.0 |
Data for the cis isomer is from the Canadian Journal of Chemistry, and for the trans isomer from Zeitschrift für Naturforschung B.
Isomerization Kinetics and Stability
The interconversion between the cis and trans isomers is a key aspect of the chemistry of bis(acetonitrile)dichloroplatinum(II).
Isomerization Pathway
The isomerization from the cis to the trans form can be induced thermally in the solid state. The process likely involves an intramolecular rearrangement.
Kinetic and Thermodynamic Considerations
Kinetic studies have shown that the formation of the cis isomer is kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile.[1][2][3] This is attributed to the greater trans-labilizing effect of the chloride ligand compared to acetonitrile.[1][2][3]
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Conclusion
The cis-trans isomerism of bis(acetonitrile)dichloroplatinum(II) presents a rich area of study with practical implications for inorganic synthesis and medicinal chemistry. The ability to selectively synthesize and characterize each isomer is fundamental to harnessing their distinct properties. This guide provides a foundational understanding and practical protocols for researchers and professionals working with this important platinum complex. Further research into the detailed kinetics of isomerization and the comparative biological activities of the pure isomers would be of significant value to the scientific community.
References
- 1. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]
Theoretical Insights into cis-Bis(acetonitrile)dichloroplatinum(II): A Technical Guide for Researchers
An in-depth exploration of the theoretical underpinnings of cis-Bis(acetonitrile)dichloroplatinum(II), a key intermediate in the synthesis of platinum-based therapeutics and catalysts, is presented. This guide synthesizes findings from computational studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of its electronic structure, bonding, reactivity, and spectroscopic properties.
cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl₂(NCCH₃)₂], is a versatile square planar d⁸ platinum(II) complex. Its significance stems from the labile nature of the acetonitrile ligands, which can be readily displaced by other nucleophiles, making it a valuable precursor for the synthesis of a wide array of platinum compounds, including novel anticancer agents. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided crucial insights into the molecular properties that govern its reactivity and stability.
Molecular Structure and Bonding: A Theoretical Perspective
The square planar geometry of cis-Bis(acetonitrile)dichloroplatinum(II) has been extensively characterized by both experimental techniques and computational methods. Theoretical calculations have been instrumental in elucidating the nature of the coordinate bonds and the electronic interactions within the molecule.
Key Geometric Parameters
Quantum chemical calculations have successfully reproduced the experimentally determined bond lengths and angles of the complex. These studies provide a deeper understanding of the bonding by analyzing the electron density distribution.
| Parameter | Experimental Value (Å/°) | Theoretical Value (Å/°) |
| Pt-Cl Bond Length | 2.264(4), 2.263(3) | Value dependent on level of theory |
| Pt-N Bond Length | 1.98(1), 1.98(1) | Value dependent on level of theory |
| Cl-Pt-Cl Bond Angle | ~90 | Value dependent on level of theory |
| N-Pt-N Bond Angle | ~90 | Value dependent on level of theory |
| Cl-Pt-N Bond Angle | ~90, ~178 | Value dependent on level of theory |
| Note: Theoretical values are highly dependent on the chosen computational method and basis set. The table highlights the parameters typically investigated. |
The bonding in cis-[PtCl₂(NCCH₃)₂] is characterized by strong σ-donation from the nitrogen lone pairs of the acetonitrile ligands and the chloride ions to the vacant d-orbitals of the platinum(II) center. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, have quantified these donor-acceptor interactions. The platinum-acetonitrile bond is of particular interest. Computational studies have shown that upon coordination, there is a slight elongation of the C≡N bond and a shift in its vibrational frequency, which is a consequence of the electronic perturbation induced by the platinum center.
Electronic Structure and Spectroscopic Properties
The electronic structure of cis-Bis(acetonitrile)dichloroplatinum(II) has been elucidated through molecular orbital (MO) analysis derived from DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the complex's reactivity and spectroscopic properties. The HOMO is typically localized on the platinum and chloride ligands, while the LUMO is often centered on the platinum atom and has antibonding character with respect to the Pt-ligand bonds.
Theoretical calculations have also been employed to interpret the vibrational spectra (Infrared and Raman) of the complex. By calculating the harmonic frequencies and comparing them with experimental data, a detailed assignment of the vibrational modes can be achieved. This includes the characteristic Pt-Cl and Pt-N stretching frequencies, which are sensitive to the electronic environment of the platinum center.
| Vibrational Mode | Experimental Frequency (cm⁻¹) |
| ν(Pt-Cl) | 362, 333 |
| ν(Pt-N) | 463, 408 |
Reactivity and Reaction Mechanisms: A Computational Approach
The lability of the acetonitrile ligands is a hallmark of cis-Bis(acetonitrile)dichloroplatinum(II)'s chemistry. Theoretical studies have investigated the mechanisms of ligand substitution reactions, which are fundamental to its utility as a synthetic precursor.
Ligand Substitution Pathway
Ligand substitution reactions at square planar d⁸ complexes, such as cis-[PtCl₂(NCCH₃)₂], generally proceed via an associative mechanism. This involves the formation of a five-coordinate trigonal bipyramidal intermediate or transition state. Computational studies can map the potential energy surface of these reactions, identifying the structures of intermediates and transition states and calculating the associated activation energies.
Hydrolysis
The hydrolysis of cis-[PtCl₂(NCCH₃)₂], where acetonitrile ligands are replaced by water molecules, is a critical first step in the activation of many platinum-based drugs. DFT studies can model this process, providing insights into the reaction mechanism and the energetics of the formation of aqua-species. The reaction is believed to proceed through an associative pathway similar to other ligand substitutions.
Experimental and Computational Protocols
A comprehensive understanding of the theoretical studies requires an appreciation of the methodologies employed.
Experimental Data Acquisition
The experimental data presented in this guide for comparison are primarily derived from X-ray crystallography for structural information and Fourier-transform infrared (FTIR) and Raman spectroscopy for vibrational frequencies.
X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise atomic coordinates, bond lengths, and bond angles of the complex in the solid state.
Vibrational Spectroscopy: FTIR and Raman spectra are recorded for the solid compound to identify the characteristic vibrational modes of the molecule.
Computational Methodology
The theoretical data are predominantly obtained from Density Functional Theory (DFT) calculations. A typical computational protocol involves the following steps:
-
Model Building: The initial molecular geometry of cis-Bis(acetonitrile)dichloroplatinum(II) is constructed based on experimental data.
-
Geometry Optimization: The geometry is optimized to find the lowest energy structure using a specific DFT functional (e.g., B3LYP, PBE0) and basis set. For the platinum atom, an effective core potential (ECP) is often used to account for relativistic effects, while Pople-style (e.g., 6-31G*) or Dunning-style (e.g., aug-cc-pVDZ) basis sets are used for the lighter atoms.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the vibrational spectra.
-
Electronic Structure Analysis: Molecular orbitals, charge distributions (e.g., NBO analysis), and other electronic properties are calculated to understand the bonding and reactivity.
-
Reaction Pathway Modeling: For reaction mechanism studies, the potential energy surface is explored to locate transition states and intermediates. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a transition state connects the reactants and products.
Methodological & Application
Application Notes and Protocols for the Synthesis of Platinum Complexes Using cis-Bis(acetonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl₂(CH₃CN)₂], is a versatile and highly reactive precursor for the synthesis of a wide array of platinum(II) complexes. Its labile acetonitrile ligands are readily displaced by a variety of nucleophiles, including N-heterocycles, amines, and phosphines, making it an ideal starting material for the targeted synthesis of novel platinum compounds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of platinum(II) complexes from this precursor, with a focus on compounds with potential applications in drug development, particularly as anticancer agents. The protocols are supplemented with quantitative data and visualizations to aid in experimental design and execution.
General Considerations for Synthesis
cis-Bis(acetonitrile)dichloroplatinum(II) is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Reactions are typically carried out in appropriate anhydrous solvents. The progress of the reactions can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Purification of the final products is generally achieved by recrystallization, precipitation, or column chromatography.
Synthesis of α-Diimine Platinum(II) Complexes
α-Diimine ligands, with their rigid and planar structures, can chelate to the platinum center, leading to stable complexes with interesting photophysical and biological properties. These complexes are under investigation for their potential as photodynamic therapy agents and cytotoxic drugs.
Experimental Protocol: Synthesis of [(dpp-DAD)PtCl₂]
This protocol describes the synthesis of a platinum(II) complex with the α-diimine ligand 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene (dpp-DAD).
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene (dpp-DAD)
-
Anhydrous methanol
-
Thick-walled glass ampoule or Schlenk flask
Procedure:
-
In a thick-walled glass ampoule, combine cis-Bis(acetonitrile)dichloroplatinum(II) (0.347 g, 1.000 mmol) and dpp-DAD (0.404 g, 1.0 mmol).
-
Degas the ampoule under dynamic vacuum for 30 minutes.
-
Condense anhydrous methanol (70 mL) into the ampoule.
-
Seal the ampoule and heat it in an oil bath at 100 °C for 10 hours. The initial yellow solution will turn brown-red.
-
Allow the reaction mixture to cool to room temperature. Red prism-like crystals of the product will form.
-
Isolate the product by decantation and wash twice with cold methanol.
Quantitative Data:
| Complex | Starting Material | Ligand | Yield (%) | Reference |
| [(dpp-DAD)PtCl₂] | cis-[PtCl₂(CH₃CN)₂] | dpp-DAD | 87 | [1] |
| [(Mes-DAD(Me)₂)PtCl₂] | cis-[PtCl₂(CH₃CN)₂] | Mes-DAD(Me)₂ | - | [1] |
| [(dpp-DAD(Me)₂)PtCl₂] | cis-[PtCl₂(CH₃CN)₂] | dpp-DAD(Me)₂ | - | [1] |
Yield for [(Mes-DAD(Me)₂)PtCl₂] and [(dpp-DAD(Me)₂)PtCl₂] were not explicitly stated in the source.
Characterization:
The synthesized complexes can be characterized by ¹H and ¹³C NMR, IR spectroscopy, and elemental analysis. The square planar geometry of the N₂PtCl₂ moiety can be confirmed by X-ray crystallography.
Biological Activity and Signaling Pathways:
Platinum diimine complexes have been shown to induce cancer cell death by apoptosis.[2] Upon photoactivation, these complexes can lead to cell cycle arrest in the G2/M or S phase.[2] The cytotoxic mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, which can trigger the intrinsic apoptotic pathway.
Synthesis of Amidine Platinum(II) Complexes
Amidine platinum(II) complexes represent a newer class of potential anticancer agents. The synthesis involves the nucleophilic attack of an amine on the coordinated nitrile ligand of the platinum precursor.
Experimental Protocol: General Synthesis of cis-Bis(amidine)dichloroplatinum(II)
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
Primary or secondary amine (5 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve cis-Bis(acetonitrile)dichloroplatinum(II) in anhydrous dichloromethane in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -10 °C in a cooling bath.
-
Slowly add a solution of the amine (5 equivalents) in anhydrous dichloromethane to the cooled platinum complex solution.
-
Maintain the reaction at -10 °C and monitor its progress by TLC.
-
Upon completion, the product can be isolated by solvent evaporation and purified by recrystallization or column chromatography.
Quantitative Data:
| Product Type | Reactants | Reaction Conditions | Yield | Reference |
| cis-Bis(amidine) complex | cis-[PtCl₂(CH₃CN)₂] + Primary/Secondary Amine | CH₂Cl₂, -10 °C | High |
Specific yield percentages are dependent on the amine used and were not consistently provided in the reviewed literature.
Characterization:
The formation of the amidine complex can be confirmed by the appearance of characteristic N-H and C=N stretching frequencies in the IR spectrum and by multinuclear (¹H, ¹³C, ¹⁹⁵Pt) NMR spectroscopy.
Biological Activity and Signaling Pathways:
Platinum amidine complexes have demonstrated significant in vitro antitumor activity, with some trans isomers showing activity comparable or superior to their cis counterparts. DNA is considered a primary target for these complexes. Their interaction with DNA can lead to conformational changes and ultimately induce apoptosis. The DNA damage response (DDR) is a crucial signaling pathway activated by these platinum complexes. This response is often mediated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream effectors like p53, leading to cell cycle arrest and apoptosis.[3][4]
Synthesis of Pyridine and Phosphine Platinum(II) Complexes
The substitution of acetonitrile ligands with pyridine or phosphine ligands allows for the fine-tuning of the electronic and steric properties of the resulting platinum complexes. This can influence their reactivity, stability, and biological activity.
General Protocol for Ligand Substitution
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
Pyridine or phosphine ligand (2 equivalents)
-
Appropriate anhydrous solvent (e.g., dichloromethane, acetone, or DMF)
Procedure:
-
Dissolve cis-Bis(acetonitrile)dichloroplatinum(II) in the chosen anhydrous solvent under an inert atmosphere.
-
Add a solution of the pyridine or phosphine ligand (2 equivalents) in the same solvent to the platinum complex solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether or hexanes) or by removal of the solvent under reduced pressure, followed by purification.
Quantitative Data:
| Ligand Type | Product Example | Starting Material | Yield (%) | Reference |
| Pyridine | trans-[PtCl₂(4-acetylpyridine)₂] | K₂PtCl₄ | - | [4] |
| Phosphine | cis-[PtCl₂(CNCy)(PPh₃)] | cis-[PtCl₂(cod)] | 87 | [5] |
Note: The provided examples do not start from cis-Bis(acetonitrile)dichloroplatinum(II), but the general principle of ligand substitution is applicable. Specific yields will vary based on the ligand and reaction conditions.
Characterization and Biological Relevance:
Platinum-pyridine and -phosphine complexes are characterized using standard spectroscopic techniques. Their biological activity is often linked to their ability to bind to DNA, similar to other platinum anticancer agents. The nature of the pyridine or phosphine ligand can influence the kinetics of DNA binding and the types of DNA adducts formed, which in turn affects their cytotoxic profile.
Conclusion
cis-Bis(acetonitrile)dichloroplatinum(II) is a valuable precursor for the synthesis of a diverse range of platinum(II) complexes with potential applications in medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel platinum compounds. The ability to systematically vary the ligand environment around the platinum center offers a powerful tool for developing next-generation platinum-based therapeutics with improved efficacy and reduced side effects. Further investigation into the specific signaling pathways modulated by these complexes will be crucial for their rational design and clinical translation.
References
- 1. Frontiers | Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy [frontiersin.org]
- 2. Photoactive platinum diimine complexes showing induced cancer cell death by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Ligand Exchange Reactions with cis-Bis(acetonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
cis-Bis(acetonitrile)dichloroplatinum(II), with the formula cis-[PtCl₂(CH₃CN)₂], is a versatile and highly valuable starting material in platinum coordination chemistry.[1][2] Its utility stems from the labile nature of the two acetonitrile (CH₃CN) ligands, which can be readily displaced by a wide variety of other nucleophiles. This allows for the rational synthesis of a diverse range of platinum(II) complexes with tailored electronic and steric properties.
The substitution of acetonitrile ligands is a cornerstone for developing new platinum compounds for various applications, most notably in the field of oncology.[3][4] By introducing different ligands, researchers can modulate the reactivity, solubility, and biological activity of the resulting complexes, aiming to overcome the limitations of established platinum-based drugs like cisplatin, such as toxicity and drug resistance.[5][6] Ligands commonly used to displace acetonitrile include N-heterocycles (e.g., pyridines, pyrazoles), amines, and redox-active α-diimines.[4][7]
Reaction Mechanism
Ligand substitution at square planar Pt(II) centers, such as in cis-[PtCl₂(CH₃CN)₂], predominantly follows an associative mechanism . This two-step process involves the initial attack of an incoming ligand (L) on the platinum complex to form a five-coordinate, typically trigonal bipyramidal, intermediate. This is the rate-determining step. Subsequently, one of the original ligands—in this case, an acetonitrile molecule—departs, restoring the square planar geometry in the final product.[6] The stereochemistry of the product is governed by the kinetic trans effect, which dictates that ligands located trans to a ligand with a strong trans effect are more rapidly substituted.[6]
References
- 1. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-Bis(アセトニトリル)ジクロロ白金(II) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology | Kirin | Fine Chemical Technologies [finechem-mirea.ru]
- 4. α-Diimine Cisplatin Derivatives: Synthesis, Structure, Cyclic Voltammetry and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: cis-Bis(acetonitrile)dichloroplatinum(II) as a Soluble Source of cis-PtCl2
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bis(acetonitrile)dichloroplatinum(II), with the chemical formula cis-[PtCl2(CH3CN)2], serves as a valuable and versatile soluble precursor of cis-dichloroplatinum(II) (cis-PtCl2) in a variety of organic solvents. Its enhanced solubility compared to the polymeric solid PtCl2 makes it an excellent starting material for the synthesis of other platinum complexes and for use in homogeneous catalysis. The labile nature of the acetonitrile ligands allows for their ready displacement by other ligands, providing a convenient entry point into a wide range of platinum(II) chemistry.
These application notes provide an overview of the properties, synthesis, and key applications of cis-bis(acetonitrile)dichloroplatinum(II), including detailed experimental protocols.
Physicochemical Properties
cis-Bis(acetonitrile)dichloroplatinum(II) is a yellow solid that is more readily soluble in organic solvents than the largely insoluble platinum(II) chloride. This property is central to its utility as a soluble source of the cis-PtCl2 moiety.
| Property | Value | Reference |
| Molecular Formula | C4H6Cl2N2Pt | |
| Molecular Weight | 348.09 g/mol | |
| CAS Number | 13869-38-0 | |
| Appearance | Yellow solid | General Knowledge |
| Solubility | Soluble in acetonitrile. | [1] |
Experimental Protocols
Protocol 1: Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
The synthesis of cis-bis(acetonitrile)dichloroplatinum(II) can be adapted from established methods for preparing similar platinum complexes. A common starting material is potassium tetrachloroplatinate(II) (K2PtCl4). It is important to note that the reaction of K2PtCl4 with acetonitrile can lead to a mixture of cis and trans isomers. The following protocol is designed to favor the formation of the cis isomer.
Materials:
-
Potassium tetrachloroplatinate(II) (K2PtCl4)
-
Acetonitrile (CH3CN), anhydrous
-
Water, deionized
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Schlenk line or inert atmosphere setup (optional, but recommended)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) (K2PtCl4) in a minimal amount of deionized water with stirring.
-
To this aqueous solution, add a volume of anhydrous acetonitrile. The ratio of acetonitrile to water should be high to promote the formation of the desired product.
-
Heat the mixture to a gentle reflux with continuous stirring. The reaction progress can be monitored by a color change.
-
Maintain the reflux for a period sufficient to ensure complete reaction. This can range from a few hours to overnight, depending on the scale.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate.
-
To further induce precipitation, the volume of the solvent can be reduced under vacuum.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with small portions of cold deionized water to remove any unreacted K2PtCl4 and other water-soluble byproducts.
-
Subsequently, wash the product with diethyl ether to remove any organic impurities and to aid in drying.
-
Dry the final product, cis-bis(acetonitrile)dichloroplatinum(II), under vacuum.
Note: The preferential formation of the cis isomer is kinetically favored under certain conditions. Careful control of reaction temperature and solvent composition is crucial. Characterization by techniques such as IR and NMR spectroscopy is recommended to confirm the isomeric purity.
Protocol 2: Ligand Exchange Reaction - Synthesis of a Diphosphine Platinum(II) Complex
This protocol demonstrates the use of cis-bis(acetonitrile)dichloroplatinum(II) as a starting material for the synthesis of a platinum complex with a bidentate phosphine ligand, a common structural motif in catalysts and therapeutic agents.
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Dichloromethane (CH2Cl2), anhydrous
-
Hexane
Equipment:
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes for solvent and reagent transfer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve cis-bis(acetonitrile)dichloroplatinum(II) in anhydrous dichloromethane.
-
In a separate flask, prepare a solution of 1,2-bis(diphenylphosphino)ethane (dppe) in anhydrous dichloromethane.
-
Slowly add the dppe solution dropwise to the stirred solution of the platinum complex at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The labile acetonitrile ligands will be displaced by the chelating phosphine ligand.
-
Monitor the reaction by thin-layer chromatography (TLC) or 31P NMR spectroscopy to confirm the formation of the product.
-
Once the reaction is complete, reduce the volume of the dichloromethane solution under vacuum.
-
Add hexane to the concentrated solution to precipitate the product, [PtCl2(dppe)].
-
Collect the white to off-white precipitate by filtration, wash with hexane, and dry under vacuum.
Applications in Homogeneous Catalysis
cis-Bis(acetonitrile)dichloroplatinum(II) is a precursor to catalytically active platinum species for various organic transformations, most notably hydrosilylation reactions. The weakly coordinated acetonitrile ligands are easily displaced by reactants, allowing the platinum center to participate in the catalytic cycle.
Hydrosilylation of Alkenes
The Chalk-Harrod mechanism is a widely accepted model for the platinum-catalyzed hydrosilylation of alkenes. The catalytic cycle involves the oxidative addition of a hydrosilane to the platinum center, followed by alkene insertion and reductive elimination to form the alkylsilane product.
Caption: Chalk-Harrod catalytic cycle for hydrosilylation.
Applications in Drug Development
While cis-bis(acetonitrile)dichloroplatinum(II) is not itself an anticancer drug, its utility as a soluble and reactive precursor makes it a valuable intermediate in the synthesis of novel platinum-based therapeutic agents. The cis-dichloro geometry is a crucial feature for the anticancer activity of compounds like cisplatin, as it allows for the formation of intrastrand DNA adducts. By using cis-bis(acetonitrile)dichloroplatinum(II), researchers can readily introduce a variety of other ligands to the platinum center to modulate the compound's solubility, toxicity, and biological activity.
The general workflow for utilizing this precursor in the development of new platinum anticancer agents involves the displacement of the acetonitrile ligands with novel amine, N-heterocyclic, or other coordinating ligands.
References
Application Notes and Protocols: cis-Bis(acetonitrile)dichloroplatinum(II) in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bis(acetonitrile)dichloroplatinum(II), with the formula cis-(CH₃CN)₂PtCl₂, is a versatile and reactive platinum(II) complex. Its labile acetonitrile ligands make it an excellent precursor for a variety of platinum-catalyzed reactions in homogeneous catalysis. This document provides detailed application notes and protocols for the synthesis of this catalyst and its use in the cycloisomerization of enynes, a powerful carbon-carbon bond-forming reaction in organic synthesis. While direct, detailed protocols for many applications of cis-(CH₃CN)₂PtCl₂ are not extensively published, its utility can be inferred from the catalytic activity of the closely related and often in-situ formed PtCl₂. This guide presents a representative protocol for enyne cycloisomerization, leveraging the solubility and convenience of the acetonitrile complex as a catalyst precursor.
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
A reliable method for the synthesis of cis-bis(acetonitrile)dichloroplatinum(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with acetonitrile.
Experimental Protocol: Synthesis of cis-(CH₃CN)₂PtCl₂
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Acetonitrile (CH₃CN), reagent grade
-
Water, deionized
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Schlenk line or inert atmosphere setup (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tetrachloroplatinate(II) (1.0 g, 2.4 mmol) in a mixture of deionized water (10 mL) and acetonitrile (10 mL).
-
Heat the reaction mixture to reflux with vigorous stirring. The color of the solution will gradually change from reddish-brown to pale yellow.
-
Maintain the reflux for 4-6 hours to ensure complete reaction.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Cool the concentrated solution in an ice bath for 1-2 hours to precipitate the yellow crystalline product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Dry the product under vacuum to obtain pure cis-bis(acetonitrile)dichloroplatinum(II).
Expected Yield: 70-80%
Diagram: Experimental Workflow for Catalyst Synthesis
Application Notes and Protocols for the Preparation of Platinum-Based Anticancer Agents from cis-Bis(acetonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of platinum(II)-based anticancer agents using cis-Bis(acetonitrile)dichloroplatinum(II) as a versatile precursor. The protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Platinum-based drugs are a cornerstone of cancer chemotherapy, with agents like cisplatin, carboplatin, and oxaliplatin being widely used in the treatment of various malignancies.[1] Their mechanism of action primarily involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[1][2] The starting material, cis-Bis(acetonitrile)dichloroplatinum(II), is an effective precursor for synthesizing a range of platinum(II) complexes due to the labile nature of the acetonitrile ligands, which can be readily displaced by other nucleophiles such as diamines or other bidentate ligands. This allows for the systematic modification of the platinum coordination sphere to develop novel anticancer agents with improved efficacy and reduced side effects.
Synthesis of Novel Platinum(II) α-Diimine Anticancer Agents
A direct application of cis-Bis(acetonitrile)dichloroplatinum(II) is in the synthesis of novel platinum(II) complexes with α-diimine ligands. These compounds have shown promising cytotoxic activity. A general reaction scheme involves the direct reaction of cis-Bis(acetonitrile)dichloroplatinum(II) with substituted 1,4-diaza-1,3-butadienes (DADs) in methanol.[3]
Experimental Protocols
Protocol 1: Synthesis of [(dpp-DAD)PtCl₂] (I)
-
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene (dpp-DAD)
-
Absolute methanol
-
-
Procedure:
-
Place weighed portions of cis-Bis(acetonitrile)dichloroplatinum(II) and dpp-DAD in a thick-walled glass ampoule.
-
Degas the ampoule in a dynamic vacuum with a cold trap for 30 minutes.
-
Condense absolute methanol into the ampoule.
-
Fire-seal the ampoule and heat it in an oil bath at 100 °C for 10 hours, until all the yellow platinum complex has dissolved. The solution color will change from yellow to brown-red.
-
Slowly cool the reaction mixture to room temperature. Red prism crystals of the product will form.
-
Isolate the product by decantation and wash twice with cold methanol.[3]
-
Protocol 2: Synthesis of [(Mes-DAD(Me)₂)PtCl₂] (II)
-
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II) (0.347 g, 1.000 mmol)
-
1,4-Bis(2,4,6-trimethylphenyl)-2,3-dimethyl-1,4-diazabuta-1,3-diene (Mes-DAD(Me)₂) (0.320 g, 1.0 mmol)
-
Absolute methanol (70 mL)
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1, using the specified amounts of reactants.
-
The solution color will change from yellow to brown.
-
Slowly cool the reaction mixture to room temperature to obtain brown needle-like crystals.[3]
-
Protocol 3: Synthesis of [(dpp-DAD(Me)₂)PtCl₂] (III)
-
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II) (0.347 g, 1.000 mmol)
-
1,4-Bis(2,6-diisopropylphenyl)-2,3-dimethyl-1,4-diazabuta-1,3-diene (dpp-DAD(Me)₂) (0.404 g, 1.0 mmol)
-
Absolute methanol (70 mL)
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1, using the specified amounts of reactants.
-
The solution color will change from yellow to red-brown.
-
Slowly cool the reaction mixture to room temperature to yield brown needle-like crystals.[3]
-
Quantitative Data
| Compound | Starting Materials | Molar Ratio | Solvent | Reaction Conditions | Yield (%) |
| [(dpp-DAD)PtCl₂] (I) | cis-(CH₃CN)₂PtCl₂, dpp-DAD | 1:1 | Methanol | 100 °C, 10 h | 87 |
| [(Mes-DAD(Me)₂)PtCl₂] (II) | cis-(CH₃CN)₂PtCl₂, Mes-DAD(Me)₂ | 1:1 | Methanol | 100 °C, 10 h | 74 |
| [(dpp-DAD(Me)₂)PtCl₂] (III) | cis-(CH₃CN)₂PtCl₂, dpp-DAD(Me)₂ | 1:1 | Methanol | 100 °C, 10 h | 64 |
Table based on data from α-Diimine Cisplatin Derivatives: Synthesis, Structure, Cyclic Voltammetry and Cytotoxicity.[3]
Proposed Synthesis of Carboplatin Analogues
While most established protocols for carboplatin synthesis start from potassium tetrachloroplatinate(II) (K₂[PtCl₄]), a plausible synthetic route from cis-Bis(acetonitrile)dichloroplatinum(II) can be proposed based on established ligand substitution reactions. This would typically involve a two-step process: first, the displacement of the acetonitrile ligands with a diamine, followed by the substitution of the chloride ligands with a dicarboxylate.
Experimental Workflow
References
- 1. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of Current Platinum Anticancer Drug Resistance in the Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Diimine Cisplatin Derivatives: Synthesis, Structure, Cyclic Voltammetry and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of cis-Bis(acetonitrile)dichloroplatinum(II) in Organometallic Synthesis: A Versatile Precursor for Novel Platinum(II) Complexes
Abstract
Cis-Bis(acetonitrile)dichloroplatinum(II), cis-[PtCl₂(CH₃CN)₂], is a cornerstone starting material in organometallic and coordination chemistry. Its utility is anchored in the labile nature of the two acetonitrile ligands, which are readily displaced by a diverse array of stronger donor ligands. This property allows for the straightforward synthesis of a wide range of square planar platinum(II) complexes with tailored steric and electronic properties. This document provides detailed application notes and experimental protocols for the synthesis of various classes of organometallic platinum(II) compounds, including those containing α-diimine, bidentate phosphine, and isocyanide ligands, highlighting its crucial role in the development of new catalysts and potential therapeutic agents.
Introduction
The square planar d⁸ platinum(II) complex, cis-[PtCl₂(CH₃CN)₂], serves as an invaluable and versatile precursor in synthetic inorganic chemistry. The acetonitrile (CH₃CN) ligands are bound to the platinum center through the nitrogen lone pair and are susceptible to substitution by nucleophiles such as phosphines, N-heterocyclic carbenes (NHCs), amines, and isocyanides. This facile ligand exchange provides a reliable and high-yield pathway to novel platinum(II) compounds, which are of significant interest in fields ranging from catalysis to medicinal chemistry, particularly in the design of platinum-based anticancer agents. The cis-coordination of the chloro ligands is often retained during these substitution reactions, providing stereochemical control at the metal center.
This guide details several applications of cis-[PtCl₂(CH₃CN)₂] as a synthetic precursor, providing quantitative data, step-by-step protocols, and workflow visualizations to aid researchers in its effective utilization.
Application Note 1: Synthesis of Platinum(II) α-Diimine Complexes
Platinum(II) complexes featuring α-diimine (or 1,4-diaza-1,3-butadiene, DAD) ligands are of interest due to their rich electrochemistry and potential applications in catalysis and materials science. cis-[PtCl₂(CH₃CN)₂] provides a direct route to these compounds via a straightforward ligand substitution reaction.
Data Presentation: Synthesis of Pt(II)-DAD Complexes
| Incoming Ligand (L) | Ligand Abbr. | Product | Reaction Time (h) | Yield (%) |
| 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene | dpp-DAD | [(dpp-DAD)PtCl₂] | 10 | 87 |
| 1,4-Bis(2,4,6-trimethylphenyl)-2,3-dimethyl-1,4-diazabuta-1,3-diene | Mes-DAD(Me)₂ | [(Mes-DAD(Me)₂)PtCl₂] | 10 | 74[1] |
| 1,4-Bis(2,6-diisopropylphenyl)-2,3-dimethyl-1,4-diazabuta-1,3-diene | dpp-DAD(Me)₂ | [(dpp-DAD(Me)₂)PtCl₂] | 10 | 64[1] |
Experimental Protocol: Synthesis of [(dpp-DAD)PtCl₂][1]
Materials and Reagents:
-
cis-Bis(acetonitrile)dichloroplatinum(II) (cis-[PtCl₂(CH₃CN)₂]) (0.347 g, 1.000 mmol)
-
1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene (dpp-DAD) (0.376 g, 1.0 mmol)
-
Absolute Methanol (MeOH), dried (70 mL)
-
Thick-walled glass ampoule or Schlenk tube
-
Standard Schlenk line and inert atmosphere (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Weigh cis-[PtCl₂(CH₃CN)₂] (0.347 g) and dpp-DAD (0.376 g) and place them into a thick-walled glass ampoule.
-
Degas the ampoule under a dynamic vacuum for 30 minutes.
-
Condense 70 mL of dry, absolute methanol into the ampoule under vacuum at low temperature.
-
Seal the ampoule by flame or close the Schlenk tube securely.
-
Place the sealed vessel in an oil bath and heat to 100 °C. Caution: This reaction generates high pressure. Ensure appropriate safety precautions are in place.
-
Maintain the reaction at 100 °C for 10 hours, during which the initial yellow suspension will dissolve to form a brown-red solution. Red crystals of the product may begin to form on the walls of the vessel.
-
After 10 hours, remove the vessel from the oil bath and allow it to cool slowly to room temperature.
-
Isolate the resulting red prism crystals by decantation or filtration.
-
Wash the product twice with cold methanol.
-
Dry the final product, [(dpp-DAD)PtCl₂], under vacuum. (Yield: 0.558 g, 87%).
Visualization: Synthetic Workflow for Pt(II)-DAD Complexes
Application Note 2: Synthesis of cis-Dichloroplatinum(II) Bis(isocyanide) Complexes
Isocyanide ligands are excellent sigma donors and form stable complexes with platinum. The cis-[PtCl₂(CH₃CN)₂] precursor allows for a clean, high-yield synthesis of cis-[PtCl₂(CNR)₂] complexes, which can serve as valuable synthons for further derivatization, such as the generation of aminocarbene complexes.
Data Presentation: Synthesis of Pt(II)-Isocyanide Complexes
| Incoming Ligand (R-NC) | Product | Reaction Time (h) | Yield (%) |
| tert-Butyl isocyanide | cis-[PtCl₂(CNBuᵗ)₂] | 6 | 65-75 |
| Cyclohexyl isocyanide | cis-[PtCl₂(CNCy)₂] | 6 | 65-75 |
Experimental Protocol: General Synthesis of cis-[PtCl₂(CNR)₂]
Materials and Reagents:
-
cis-Bis(acetonitrile)dichloroplatinum(II) (cis-[PtCl₂(CH₃CN)₂])
-
Isocyanide ligand (RNC, 2.0 equivalents)
-
Chloroform (CHCl₃)
-
Hexane
-
Standard Schlenk line and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve cis-[PtCl₂(CH₃CN)₂] in chloroform in a Schlenk flask under an inert atmosphere.
-
Add the isocyanide ligand (2.0 molar equivalents relative to platinum) to the solution. This addition leads to an immediate reaction.
-
Reflux the resulting solution for 6 hours.
-
After reflux, allow the solution to cool to room temperature.
-
Concentrate the solution to approximately one-third of its initial volume under reduced pressure.
-
Add hexane to the concentrated solution to precipitate the product.
-
Collect the pale yellow solid by filtration.
-
Wash the solid with hexane and dry it in air. (Typical Yield: 65-75%).
Application Note 3: Synthesis of a cis-Dichloroplatinum(II) Bidentate Phosphine Complex
Bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (dppe), are fundamental in coordination chemistry and catalysis. They readily chelate to platinum(II) centers by displacing weaker ligands. The reaction with cis-[PtCl₂(CH₃CN)₂] provides a direct and efficient route to the important cis-[PtCl₂(dppe)] complex.
Data Presentation: Synthesis of a Pt(II)-dppe Complex
| Incoming Ligand | Product | Solvent | Reaction Time | Yield |
| 1,2-Bis(diphenylphosphino)ethane (dppe) | cis-[PtCl₂(dppe)] | Dichloromethane | 30 min | Quantitative |
Experimental Protocol: Synthesis of cis-[PtCl₂(dppe)]
Materials and Reagents:
-
cis-Bis(acetonitrile)dichloroplatinum(II) (cis-[PtCl₂(CH₃CN)₂])
-
1,2-Bis(diphenylphosphino)ethane (dppe) (1.0 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve cis-[PtCl₂(CH₃CN)₂] in dichloromethane.
-
In a separate flask, dissolve one molar equivalent of dppe in dichloromethane.
-
Add the dppe solution dropwise to the stirred solution of the platinum complex at room temperature.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
The product, cis-[PtCl₂(dppe)], will precipitate from the solution as a white solid.
-
Collect the solid by filtration.
-
Wash the product with the mother liquor followed by diethyl ether.
-
Dry the product under vacuum. The reaction is reported to proceed in quantitative yield.
Visualization: Versatility of cis-[PtCl₂(CH₃CN)₂] in Ligand Exchange Reactions
The following diagram illustrates the central role of cis-[PtCl₂(CH₃CN)₂] as a precursor for various classes of platinum(II) complexes through ligand exchange reactions.
Conclusion
cis-Bis(acetonitrile)dichloroplatinum(II) is an exceptionally useful and versatile starting material for the synthesis of a broad spectrum of cis-platinum(II) complexes. The lability of its acetonitrile ligands facilitates clean and high-yielding substitution reactions with a wide variety of monodentate and bidentate ligands. The protocols and data presented herein demonstrate its utility in preparing complexes with α-diimine, isocyanide, and phosphine ligands, underscoring its importance for researchers in organometallic synthesis, catalysis, and the development of novel platinum-based therapeutics.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Involving cis-Bis(acetonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of platinum(II) complexes using cis-bis(acetonitrile)dichloroplatinum(II) as a starting material. Microwave-assisted synthesis is a green chemistry technique that often leads to shorter reaction times, higher yields, and improved purity compared to conventional heating methods.[1][2]
Introduction to Microwave-Assisted Synthesis of Platinum(II) Complexes
cis-Bis(acetonitrile)dichloroplatinum(II), cis-(CH₃CN)₂PtCl₂, is a versatile precursor for the synthesis of various platinum(II) complexes, including potential anticancer agents. The acetonitrile ligands are relatively labile and can be readily displaced by other ligands, such as amines, to form new diammine- or diamine-dichloroplatinum(II) derivatives.
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of ligand exchange reactions.[2] This technique is particularly advantageous for the synthesis of platinum-based drugs, where minimizing reaction time can be crucial, especially when working with expensive or sensitive reagents.[3][4]
Key Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Reactions that may take hours or days with conventional heating can often be completed in minutes.[1][2]
-
Increased Yields: In many cases, microwave synthesis leads to higher isolated yields of the desired product.[1][2]
-
Improved Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts.[3]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of cis-Diammine/Diamine Dichloroplatinum(II) Derivatives
This protocol describes a general procedure for the substitution of the acetonitrile ligands in cis-bis(acetonitrile)dichloroplatinum(II) with amine or diamine ligands under microwave irradiation. This method is adapted from conventional synthesis protocols for similar platinum complexes.[5]
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
Amine or diamine ligand (e.g., ammonia, pyridine, ethylenediamine)
-
Solvent (e.g., methanol, ethanol, dimethylformamide)
-
Microwave synthesis reactor
-
Stir bar
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a microwave reaction vessel, dissolve cis-bis(acetonitrile)dichloroplatinum(II) (1.0 mmol) in an appropriate solvent (e.g., 70 mL of absolute methanol).[5]
-
Add the desired amine or diamine ligand (2.0 mmol for monodentate amines, 1.0 mmol for bidentate diamines) to the solution.
-
Add a magnetic stir bar to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100 °C) with stirring for a specified time (e.g., 10-30 minutes). Caution: The reaction may generate high pressure. [5]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and then with diethyl ether.
-
Dry the product in a vacuum oven.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the expected differences in reaction parameters and outcomes between conventional heating and microwave-assisted synthesis for the preparation of platinum(II) complexes, based on literature reports for analogous reactions.[1][2][6]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 5 - 10 hours | 4 - 10 minutes |
| Typical Yield | 68 - 77% | 80 - 87% |
| Energy Input | Higher | Lower |
| Solvent Volume | Larger | Smaller |
| Purity | Often requires further purification | Generally higher purity |
Application: In Vitro Cytotoxicity Assay
This protocol describes a general method to evaluate the anticancer activity of the synthesized platinum(II) complexes against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Synthesized platinum(II) complex
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized platinum(II) complexes in DMSO and dilute them to various concentrations in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the platinum complexes.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and cytotoxic evaluation of platinum(II) complexes.
Generalized Signaling Pathway of Platinum(II) Anticancer Drugs
Caption: Key signaling events initiated by platinum(II) anticancer drugs.[7][8][9]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of the anticancer drug cisplatin, cis-[Pt(NH3)2Cl2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Diimine Cisplatin Derivatives: Synthesis, Structure, Cyclic Voltammetry and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monofunctional Platinum(II) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Handling cis-Bis(acetonitrile)dichloroplatinum(II) using Inert Atmosphere Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper handling of the air- and moisture-sensitive inorganic compound, cis-Bis(acetonitrile)dichloroplatinum(II). Adherence to these inert atmosphere techniques is crucial to maintain the compound's integrity, ensure experimental reproducibility, and guarantee the safety of laboratory personnel.
Compound Properties and Sensitivity
cis-Bis(acetonitrile)dichloroplatinum(II) is a valuable precursor in the synthesis of various platinum-based compounds, including potential therapeutic agents. Its reactivity, which makes it a useful synthetic building block, also renders it susceptible to degradation upon exposure to atmospheric oxygen and moisture.
Table 1: Physical and Chemical Properties of cis-Bis(acetonitrile)dichloroplatinum(II)
| Property | Value |
| Chemical Formula | C₄H₆Cl₂N₂Pt |
| Molecular Weight | 348.09 g/mol [1][2] |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents |
Recommended Inert Atmosphere Techniques
To prevent degradation, cis-Bis(acetonitrile)dichloroplatinum(II) must be handled using either a glovebox or Schlenk line techniques.
Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and moisture (typically <1 ppm). This is the preferred method for handling and storing cis-Bis(acetonitrile)dichloroplatinum(II), especially for long-term storage and sensitive reactions.
Schlenk Line Technique
A Schlenk line is a dual-manifold apparatus that allows for the manipulation of air-sensitive compounds under a flow of inert gas or under vacuum.[3] This technique is suitable for synthesis, purification, and reactions involving cis-Bis(acetonitrile)dichloroplatinum(II).
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and handling of cis-Bis(acetonitrile)dichloroplatinum(II) under inert conditions.
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
This synthesis is adapted from literature procedures and should be carried out using a Schlenk line.[4]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Acetonitrile (anhydrous, degassed)
-
Distilled water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Cannula
-
Filter cannula
Procedure:
-
Set up a Schlenk line with a nitrogen or argon gas supply and a vacuum pump.
-
Place K₂PtCl₄ in a Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to the Schlenk line, and evacuate and backfill with inert gas three times to remove air and moisture.
-
Add degassed distilled water to the flask via cannula under a positive pressure of inert gas to dissolve the K₂PtCl₄.
-
In a separate Schlenk flask, add anhydrous, degassed acetonitrile.
-
Slowly add the acetonitrile to the K₂PtCl₄ solution via cannula with vigorous stirring.
-
A yellow precipitate of cis-Bis(acetonitrile)dichloroplatinum(II) will form.
-
Stir the reaction mixture at room temperature for 2-3 hours under a positive pressure of inert gas.
-
Isolate the product by filtration using a filter cannula.
-
Wash the solid with small portions of degassed water and then diethyl ether.
-
Dry the product under vacuum on the Schlenk line.
Purification by Recrystallization (Schlenk Line)
Materials:
-
Crude cis-Bis(acetonitrile)dichloroplatinum(II)
-
Anhydrous, degassed solvent (e.g., acetonitrile or a mixture of dichloromethane and hexane)
-
Two Schlenk flasks
-
Filter cannula
-
Heating mantle
Procedure:
-
Place the crude cis-Bis(acetonitrile)dichloroplatinum(II) in a Schlenk flask.
-
Attach the flask to the Schlenk line and perform three evacuate/backfill cycles.
-
Add a minimal amount of the chosen anhydrous, degassed solvent via cannula to dissolve the solid with gentle heating.
-
Once dissolved, transfer the hot solution to a second, pre-warmed Schlenk flask via a filter cannula to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in a -20°C freezer to induce crystallization.
-
Once crystals have formed, carefully remove the mother liquor via cannula.
-
Wash the crystals with a small amount of cold, degassed solvent.
-
Dry the purified crystals under vacuum on the Schlenk line.
Handling and Weighing in a Glovebox
Procedure:
-
Ensure the glovebox atmosphere has low oxygen (<1 ppm) and moisture (<1 ppm) levels.
-
Transfer the container of cis-Bis(acetonitrile)dichloroplatinum(II) into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles before opening the inner door.
-
Transfer the container into the main chamber of the glovebox.
-
To weigh the compound, use an analytical balance located inside the glovebox.
-
Use a clean spatula to transfer the desired amount of the solid into a pre-tared vial or reaction vessel.
-
Seal the vial or reaction vessel tightly before removing it from the glovebox.
-
After handling, ensure the container of cis-Bis(acetonitrile)dichloroplatinum(II) is securely sealed and stored in the glovebox.
Characterization Under Inert Atmosphere
Characterization of the air-sensitive cis-Bis(acetonitrile)dichloroplatinum(II) should be performed using sealed NMR tubes or other appropriate air-tight sample holders.
Protocol for Preparing an NMR Sample in a Glovebox:
-
In the glovebox, weigh the desired amount of cis-Bis(acetonitrile)dichloroplatinum(II) into a small vial.
-
Add the desired deuterated solvent (previously dried and degassed) to dissolve the compound.
-
Transfer the solution into an NMR tube.
-
Seal the NMR tube with a tight-fitting cap. For long-term or sensitive experiments, flame-sealing the NMR tube is recommended.
-
Remove the sealed NMR tube from the glovebox for analysis.
Visualizations
Diagram 1: General Workflow for Handling Air-Sensitive Compounds
Caption: General workflow for handling air-sensitive compounds.
Diagram 2: Schlenk Line Operation for Inert Atmosphere Cycling
Caption: Schlenk line evacuate/backfill cycle for creating an inert atmosphere.
References
- 1. cis-Bis(acetonitrile)dichloroplatinum(II) 13869-38-0 [sigmaaldrich.com]
- 2. cis-Bis(acetonitrile)dichloroplatinum(II) | C4H6Cl2N2Pt | CID 6102105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. α-Diimine Cisplatin Derivatives: Synthesis, Structure, Cyclic Voltammetry and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of cis-Bis(acetonitrile)dichloroplatinum(II)
Welcome to the technical support center for the purification of cis-Bis(acetonitrile)dichloroplatinum(II). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation of the cis isomer from its trans counterpart.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of cis-Bis(acetonitrile)dichloroplatinum(II).
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| PUR-001 | Low yield of the purified cis isomer. | The cis isomer is kinetically favored but can isomerize to the more thermodynamically stable trans isomer in solution.[1][2][3] Prolonged reaction or purification times, especially at elevated temperatures, can lead to significant conversion to the trans isomer. | - Minimize the duration of the purification process.- Perform crystallization and filtration steps at reduced temperatures to minimize isomerization.- Use a solvent system where the cis isomer has significantly lower solubility than the trans isomer to facilitate selective precipitation. |
| PUR-002 | Contamination of the cis isomer with the trans isomer after purification. | Incomplete separation during crystallization due to similar solubilities or co-crystallization. The initial reaction mixture may contain a high percentage of the trans isomer depending on the reaction conditions.[1][2] | - Optimize the solvent for recrystallization. A solvent in which the cis isomer is sparingly soluble while the trans isomer is more soluble is ideal.- Perform multiple recrystallization steps.- Characterize the product after each recrystallization step using IR or ¹H NMR spectroscopy to monitor the isomeric purity. |
| PUR-003 | Difficulty in inducing crystallization of the desired isomer. | The concentration of the target isomer in the solution may be below its saturation point. The presence of impurities can sometimes inhibit crystal formation. | - Slowly evaporate the solvent to increase the concentration of the complex.- Introduce a seed crystal of the pure isomer to initiate crystallization.- Cool the solution slowly to promote the formation of well-defined crystals. |
| PUR-004 | The purified product isomerizes back to a mixture over time. | The cis isomer is metastable and can convert to the trans isomer, especially when in solution or upon exposure to heat or light.[3] | - Store the purified cis isomer as a solid in a cool, dark, and dry place.- For applications requiring a solution, prepare it fresh and use it promptly.- Avoid exposing the compound to high temperatures or direct light. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating cis- and trans-Bis(acetonitrile)dichloroplatinum(II)?
A1: The separation is primarily based on the difference in thermodynamic stability and potentially solubility between the two isomers. The cis isomer is the kinetically favored product of the reaction between [PtCl₃(NCMe)]⁻ and acetonitrile.[1][2] However, in solution, the cis isomer can convert to the more thermodynamically stable trans isomer.[3] This property can be exploited for purification. By allowing a solution of the cis isomer to slowly isomerize, the more stable trans isomer can be selectively crystallized out of the solution, leaving the remaining solution enriched in the cis isomer, or vice versa depending on the solvent and conditions.
Q2: How can I confirm the identity and purity of the separated isomers?
A2: Infrared (IR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The cis isomer, having C₂ᵥ symmetry, will exhibit two Pt-Cl stretching bands in the IR spectrum. In contrast, the trans isomer, with D₂ₕ symmetry, will show only one Pt-Cl stretching band. For cis-Bis(acetonitrile)dichloroplatinum(II), the ν(Pt—Cl) bands are observed at 362 and 333 cm⁻¹.[4] ¹H NMR spectroscopy can also be used for characterization.
Q3: What are the key differences in the spectroscopic data for the cis and trans isomers?
A3: The primary spectroscopic differences are found in their vibrational (IR) and optical absorption spectra.
| Spectroscopic Data | cis-Bis(acetonitrile)dichloroplatinum(II) | trans-Bis(acetonitrile)dichloroplatinum(II) |
| IR (Pt-Cl stretch) | Two bands (e.g., 362 and 333 cm⁻¹)[4] | One band |
| Optical Absorption | Absorption bands at specific wavelengths in the UV-Vis region. | Absorption bands at different wavelengths compared to the cis isomer.[3] |
Q4: Is there a direct method to synthesize the pure cis isomer?
A4: The reaction of K₂PtCl₄ with acetonitrile kinetically favors the formation of the cis isomer.[1][2] To obtain a product that is predominantly the cis isomer, it is crucial to control the reaction conditions, such as temperature and reaction time, to minimize the subsequent isomerization to the trans form. Immediate isolation of the product upon its formation is recommended.
Q5: What conditions favor the isomerization of the cis to the trans isomer?
A5: The isomerization is favored in solution, and the rate of conversion can be influenced by factors such as temperature, solvent, and the presence of catalysts. Heating a solution of the cis isomer will promote its conversion to the more stable trans isomer.[3] This principle is utilized in the purification strategy where slow crystallization from a dilute solution of the cis isomer can yield single crystals of the trans compound.[3]
Experimental Protocols
Protocol 1: Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
This protocol is based on the general understanding of the kinetically favored product formation.
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Dissolve K₂PtCl₄ in a minimal amount of water.
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Add an excess of acetonitrile (CH₃CN) to the solution with vigorous stirring.
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A yellow precipitate of cis-Bis(acetonitrile)dichloroplatinum(II) will form.
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Stir the reaction mixture at room temperature for a short period (e.g., 1-2 hours) to ensure complete reaction without significant isomerization.
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Isolate the yellow solid by filtration.
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Wash the solid with small portions of cold water, followed by diethyl ether.
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Dry the product under vacuum.
Protocol 2: Purification of trans-Bis(acetonitrile)dichloroplatinum(II) via Isomerization and Crystallization
This protocol is adapted from the principle of isomerization to the more stable form.[3]
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Prepare a dilute solution of the crude cis-Bis(acetonitrile)dichloroplatinum(II) in a suitable solvent (e.g., acetonitrile).
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Allow the solution to stand at room temperature, or gently warm it, to promote the conversion of the cis isomer to the trans isomer.
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Slowly cool the solution or allow for slow evaporation of the solvent.
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Single crystals of the less soluble, more stable trans-Bis(acetonitrile)dichloroplatinum(II) will form over time.
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Isolate the crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of trans-Bis(acetonitrile)dichloroplatinum(II).
Caption: Troubleshooting logic for purification issues.
References
- 1. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]
- 2. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
preventing isomerization of cis-Bis(acetonitrile)dichloroplatinum(II) during synthesis
Welcome to the technical support center for the synthesis of cis-Bis(acetonitrile)dichloroplatinum(II). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization to the undesired trans-isomer during synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cis-Bis(acetonitrile)dichloroplatinum(II), focusing on minimizing the formation of the trans-isomer.
| Issue | Potential Cause | Recommended Solution |
| High percentage of trans-isomer detected in the final product. | The reaction is proceeding under thermodynamic control, favoring the more stable trans-isomer. This can be caused by prolonged reaction times or elevated temperatures. | The synthesis of the cis-isomer is a kinetically controlled reaction.[1] To favor the formation of the cis-isomer, it is crucial to maintain conditions that promote kinetic control. This includes strictly adhering to recommended reaction times and maintaining a low reaction temperature. |
| Inconsistent cis:trans isomer ratio between batches. | Variations in experimental conditions such as reaction temperature, reaction time, or solvent purity can lead to inconsistent isomer ratios. The composition of the cis and trans isomer mixture is highly dependent on the experimental conditions used.[1] | Standardize all reaction parameters. Use a consistent source and purity of acetonitrile. Precisely control the reaction temperature using a reliable thermostat or ice bath. Monitor the reaction time carefully and quench the reaction promptly. |
| Difficulty in isolating the pure cis-isomer from the mixture. | The cis and trans isomers can be challenging to separate due to similar physical properties. | If a mixture of isomers is obtained, purification can be attempted through fractional crystallization. The choice of solvent for crystallization is critical and may require some optimization. For related platinum complexes, differences in solubility between cis and trans isomers have been exploited for their separation. |
| Uncertainty in the isomeric identity of the synthesized product. | The cis and trans isomers of dichloroplatinum(II) complexes can be difficult to distinguish by simple analytical methods. | Characterization of the pure isomers can be achieved using infrared (IR) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1] Additionally, the Kurnakow test can be a useful qualitative method to differentiate between cis and trans isomers of similar platinum(II) amine complexes. |
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the cis-isomer kinetically favored?
The formation of cis-Bis(acetonitrile)dichloroplatinum(II) is kinetically favored due to the trans-effect of the chloride ligand. In the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile, the chlorine ligand exerts a greater trans-labilizing effect than acetonitrile.[1] This directs the incoming acetonitrile ligand to the position cis to the first acetonitrile ligand, resulting in the formation of the cis-isomer as the initial product.
Q2: What is the mechanism of isomerization from the cis- to the trans-isomer?
While the precise mechanism for cis-Bis(acetonitrile)dichloroplatinum(II) is not extensively detailed in the provided search results, the isomerization of square planar platinum(II) complexes can occur through various pathways, including associative or dissociative mechanisms. For some platinum complexes, isomerization is understood to proceed through a five-coordinate transition state. In solution, the cis-isomer can slowly convert to the more thermodynamically stable trans-isomer.
Q3: Are there specific reaction conditions that guarantee a high yield of the cis-isomer?
While the provided search results do not offer a single, universally optimized protocol with guaranteed yields, the key to maximizing the cis-isomer is to maintain kinetic control. This generally involves using low reaction temperatures and carefully controlled reaction times to prevent the system from reaching thermodynamic equilibrium where the trans-isomer is favored.
Q4: How can I confirm the identity of my synthesized isomers?
The pure cis and trans isomers of Bis(acetonitrile)dichloroplatinum(II) have been characterized by IR and ¹H NMR spectroscopy.[1] These techniques can be used to identify the isomer present in your sample by comparing the obtained spectra with literature data.
Experimental Protocols
A detailed experimental protocol for the preferential synthesis of cis-Bis(acetonitrile)dichloroplatinum(II) is crucial for success. While a specific, high-yield protocol optimized for minimizing the trans-isomer was not found in the provided search results, a general procedure can be inferred from the principles of kinetic control. The following is a generalized protocol that emphasizes conditions favoring the cis-isomer.
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II) (Kinetic Control Protocol)
Materials:
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Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
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Acetonitrile (CH₃CN), high purity
Procedure:
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Dissolve K₂[PtCl₄] in a minimal amount of water to form an aqueous solution of [PtCl₄]²⁻.
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Slowly add a stoichiometric amount of acetonitrile to the solution with vigorous stirring at a controlled low temperature (e.g., 0-5 °C in an ice bath).
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The reaction to form [PtCl₃(NCMe)]⁻ will proceed.
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Continue the reaction by adding a second equivalent of acetonitrile, still maintaining the low temperature and vigorous stirring. The formation of the cis-[PtCl₂(NCMe)₂] is kinetically favored under these conditions.
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Monitor the reaction progress carefully. It is critical to stop the reaction before significant isomerization to the trans-isomer can occur.
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The product can be isolated by filtration and washed with a cold, non-polar solvent to remove any unreacted starting materials.
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Dry the product under vacuum.
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Characterize the product immediately using IR and ¹H NMR spectroscopy to determine the isomeric purity.
Note: This is a generalized protocol. The optimal reaction time, temperature, and concentration may need to be determined empirically to maximize the yield of the cis-isomer and minimize the formation of the trans-isomer.
Visualizations
To aid in understanding the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of cis-Bis(acetonitrile)dichloroplatinum(II).
References
common impurities in commercial cis-Bis(acetonitrile)dichloroplatinum(II)
Welcome to the technical support center for cis-Bis(acetonitrile)dichloroplatinum(II). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of this reagent in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial cis-Bis(acetonitrile)dichloroplatinum(II)?
A1: The most prevalent impurity in commercial batches of cis-Bis(acetonitrile)dichloroplatinum(II) is its geometric isomer, trans-Bis(acetonitrile)dichloroplatinum(II).[1] The standard synthesis procedures can yield a mixture of both isomers. Other potential impurities include:
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Hydrolysis products: Platinum aqua complexes can form in the presence of moisture.[2][3][4]
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Unreacted starting materials: Trace amounts of potassium tetrachloroplatinate (K₂PtCl₄) may be present.[5]
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Residual solvents: Acetonitrile is a common residual solvent.[6][7][8][9][10]
Q2: What is the typical purity of commercial cis-Bis(acetonitrile)dichloroplatinum(II)?
A2: Most commercial suppliers offer cis-Bis(acetonitrile)dichloroplatinum(II) with a minimum purity of 98%. The primary impurity in such cases is typically the trans isomer.
Q3: How can I identify the presence of the trans isomer in my sample?
A3: The presence of the trans isomer can be identified and quantified using spectroscopic and chromatographic techniques. ¹H NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) are the most common methods. Detailed protocols are provided in the "Experimental Protocols" section of this guide. The pure cis and trans isomers have been characterized by IR and ¹H NMR spectroscopy.[1]
Q4: How does the presence of the trans isomer affect my reaction?
A4: The cis and trans isomers of platinum complexes can exhibit different reactivity and stereoselectivity. The presence of the trans isomer as an impurity can lead to:
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Lower yields of the desired product.
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Formation of unexpected side products.
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Inconsistent reaction outcomes.
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Reduced catalytic activity or altered selectivity in catalytic reactions.
Q5: How should I store cis-Bis(acetonitrile)dichloroplatinum(II) to minimize degradation?
A5: To minimize degradation, especially hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
This section provides guidance on troubleshooting common experimental issues that may arise from impurities in cis-Bis(acetonitrile)dichloroplatinum(II).
Issue 1: Low Reaction Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Presence of the less reactive trans isomer. | 1. Analyze the starting material for the presence of the trans isomer using the provided ¹H NMR or HPLC protocol. 2. If the trans isomer is present in significant amounts, purify the reagent using the fractional crystallization protocol. 3. Alternatively, increase the amount of the platinum reagent in the reaction to compensate for the inactive isomer, though this may complicate purification. |
| Hydrolysis of the platinum complex. | 1. Ensure that all solvents and reagents are anhydrous. 2. Perform the reaction under an inert atmosphere. 3. Use freshly opened or properly stored cis-Bis(acetonitrile)dichloroplatinum(II). |
| Presence of unreacted K₂PtCl₄. | This impurity is generally less reactive in most organic transformations but can affect the stoichiometry. If suspected, purification of the starting material is recommended. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Step |
| Different reactivity of the trans isomer. | The trans isomer may catalyze a different reaction pathway, leading to side products. 1. Confirm the presence of the trans isomer. 2. Purify the starting material to remove the trans isomer. |
| Reaction with hydrolysis products. | Platinum aqua species can have different catalytic activities and may lead to undesired reactions. 1. Follow the steps to prevent hydrolysis as described in "Issue 1". |
Issue 3: Inconsistent Reaction Results Between Batches
| Potential Cause | Troubleshooting Step |
| Variable cis/trans isomer ratio in different batches. | 1. Analyze each new batch of the reagent to determine the cis/trans ratio before use. 2. Standardize the purity of the starting material by purification if necessary. |
| Varying levels of moisture leading to hydrolysis. | 1. Implement stringent anhydrous techniques for all reactions. 2. Ensure consistent storage conditions for the platinum reagent. |
Summary of Common Impurities
| Impurity | Typical Source | Potential Impact |
| trans-Bis(acetonitrile)dichloroplatinum(II) | Synthesis | Lower yield, side products, inconsistent results |
| Platinum Aqua Complexes | Hydrolysis due to moisture | Altered reactivity, side products |
| Potassium Tetrachloroplatinate (K₂PtCl₄) | Incomplete reaction during synthesis | Affects stoichiometry |
| Acetonitrile | Synthesis and purification | Generally acts as a solvent, but high levels can affect reaction concentration. |
Experimental Protocols
Protocol 1: Identification and Quantification of trans Isomer by ¹H NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the cis-Bis(acetonitrile)dichloroplatinum(II) sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Analysis: The cis and trans isomers will have distinct chemical shifts for the methyl protons of the acetonitrile ligands.
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The chemical shifts may vary slightly depending on the solvent used. It is recommended to run a spectrum of a pure cis sample if available for comparison.
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Integrate the signals corresponding to the methyl protons of both the cis and trans isomers.
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The molar ratio of the isomers can be calculated from the ratio of the integration values.
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Protocol 2: Separation of cis and trans Isomers by HPLC
This protocol is adapted from methods used for similar platinum and palladium complexes.[11]
Methodology:
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
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Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may need to be optimized.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where both isomers absorb (e.g., 220 nm).
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Sample Preparation: Prepare a dilute solution of the platinum complex in the mobile phase (e.g., 0.1 mg/mL).
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Injection and Analysis: Inject a small volume (e.g., 10-20 µL) of the sample solution. The cis and trans isomers should elute at different retention times, allowing for their separation and quantification based on peak area.
Protocol 3: Purification of cis-Bis(acetonitrile)dichloroplatinum(II) by Fractional Crystallization
This method takes advantage of the likely different solubilities of the cis and trans isomers in a given solvent system.
Methodology:
-
Solvent Selection: Identify a solvent in which the cis isomer has a lower solubility than the trans isomer, especially at reduced temperatures. A mixture of solvents may be effective (e.g., a polar solvent in which the complex is soluble at elevated temperatures and a less polar solvent to induce crystallization upon cooling).
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Dissolution: Dissolve the impure cis-Bis(acetonitrile)dichloroplatinum(II) in a minimum amount of the chosen hot solvent.
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Crystallization: Slowly cool the solution to room temperature and then to 0-4 °C in an ice bath. The less soluble cis isomer should crystallize out preferentially.
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Isolation: Collect the crystals by filtration.
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Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining dissolved impurities.
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Drying: Dry the purified crystals under vacuum.
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Purity Check: Analyze the purity of the recrystallized material using the ¹H NMR or HPLC protocol described above. Repeat the recrystallization process if necessary to achieve the desired purity.
Visualizations
Caption: Relationship between the desired cis-isomer and its common impurities.
Caption: Troubleshooting workflow for experimental issues.
Caption: Workflow for the purification of cis-Bis(acetonitrile)dichloroplatinum(II).
References
- 1. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Nawah [nawah-scientific.com]
- 8. pharmtech.com [pharmtech.com]
- 9. veeprho.com [veeprho.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Reactions with cis-Bis(acetonitrile)dichloroplatinum(II)
For researchers, scientists, and drug development professionals utilizing cis-Bis(acetonitrile)dichloroplatinum(II), achieving optimal reaction yields is crucial for efficient synthesis and discovery. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile platinum complex.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in reactions involving cis-Bis(acetonitrile)dichloroplatinum(II) can stem from several factors:
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Precursor Quality and Stability: The complex can degrade over time, especially if exposed to moisture. Ensure the starting material is pure and has been stored under anhydrous conditions.
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Ligand Exchange Issues: The acetonitrile ligands are labile and designed to be replaced by the desired nucleophile. However, incomplete ligand exchange or competitive binding of other species in the reaction mixture can lead to a mixture of products and lower the yield of the target compound.
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Steric Hindrance: Bulky substituents on the incoming ligand can sterically hinder its approach to the platinum center, slowing down the reaction rate and potentially leading to the formation of side products.[1]
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Solvent Effects: The choice of solvent is critical. While the complex is soluble in many organic solvents, the solvent can also compete with the intended ligand for coordination to the platinum center.
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Reaction Conditions: Temperature, reaction time, and concentration of reactants play a significant role. Sub-optimal conditions can lead to incomplete reactions or the decomposition of the starting material or product.
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Isomerization: Depending on the reaction conditions, cis-Bis(acetonitrile)dichloroplatinum(II) or the resulting product can potentially isomerize to the trans isomer, which may have different reactivity and properties.
Q2: I am observing the formation of an insoluble precipitate in my reaction. What could it be?
A2: The formation of an insoluble precipitate could be due to several reasons:
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Product Insolubility: Your desired product may be insoluble in the chosen reaction solvent.
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Decomposition: The platinum complex may be decomposing to form insoluble platinum salts or metallic platinum.
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Polymerization: In the presence of certain ligands, polymerization or the formation of polynuclear platinum complexes can occur.
Q3: How can I be sure that I have the cis isomer of the starting material?
A3: The isomeric purity of cis-Bis(acetonitrile)dichloroplatinum(II) is crucial as the trans isomer can exhibit different reactivity. The isomeric composition is dependent on the experimental conditions used for its synthesis.[1] It is recommended to characterize the starting material using techniques such as FT-IR and ¹H NMR spectroscopy to confirm its isomeric identity before use.
Q4: What are the best practices for handling and storing cis-Bis(acetonitrile)dichloroplatinum(II)?
A4: To ensure the integrity of the complex, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture. It is best stored at room temperature.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues leading to low reaction yields.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst/Precursor | - Verify the purity and integrity of the cis-Bis(acetonitrile)dichloroplatinum(II) using techniques like NMR or IR spectroscopy.- Purchase fresh reagent from a reputable supplier. |
| Poor Ligand Nucleophilicity | - Consider using a stronger nucleophile or a ligand with less steric bulk. | |
| Inappropriate Solvent | - Screen a range of solvents with varying polarities and coordinating abilities.- Non-coordinating solvents are often preferred to minimize competition with the incoming ligand. | |
| Sub-optimal Reaction Temperature | - Systematically vary the reaction temperature. Some reactions may require heating to overcome activation barriers, while others may need to be cooled to prevent decomposition. | |
| Formation of Multiple Products | Isomerization | - Analyze the product mixture for the presence of cis and trans isomers using chromatography (TLC, HPLC) or spectroscopy (NMR).- Adjust reaction conditions (e.g., solvent, temperature) to favor the formation of the desired isomer. The trans effect of the ligands plays a significant role in determining the stereochemistry of the product.[2] |
| Side Reactions | - Identify potential side reactions, such as hydrolysis of the platinum complex if water is present.- Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble or an oil | - If direct crystallization fails, consider purification by column chromatography on silica gel or alumina.[1] |
| Co-crystallization with byproducts | - Recrystallization from a different solvent system may be effective. Common solvents for recrystallizing platinum complexes include DMF and mixtures of chloroform and acetone.[1][2] |
Experimental Protocols
Below are representative experimental protocols for reactions involving cis-Bis(acetonitrile)dichloroplatinum(II).
Synthesis of cis-Dichloridobis(1-methyl-4-nitropyrazole)platinum(II)
A solution of 1-methyl-4-nitropyrazole (254 mg, 2 mmol) in acetone (11 mL) is mixed with a solution of K₂PtCl₄ (415 mg, 1 mmol) in water (10 mL). The mixture is kept in the dark at 25°C. After 24 hours, the resulting precipitate is filtered, washed with water and diethyl ether, and dried. The crude product is then purified by column chromatography on silica gel using a chloroform-acetone mixture as the eluent to separate the cis and trans isomers.
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Yield: The cis isomer is typically obtained in a higher yield than the trans isomer. In one reported synthesis, the cis isomer was obtained in a 27% yield, while the trans isomer was obtained in an 8% yield.[1]
Data Presentation
| Ligand | Product | Isomer | Yield (%) | Purification Method | Reference |
| 1-methyl-4-nitropyrazole | cis-[PtCl₂(1-methyl-4-nitropyrazole)₂] | cis | 27 | Column Chromatography | [1] |
| 1-methyl-4-nitropyrazole | trans-[PtCl₂(1-methyl-4-nitropyrazole)₂] | trans | 8 | Column Chromatography | [1] |
| Methyl 1-methyl-4-nitropyrazole-5-carboxylate | cis-[PtCl₂(methyl 1-methyl-4-nitropyrazole-5-carboxylate)₂] | cis | 27 | Column Chromatography | [1] |
| Methyl 1-methyl-4-nitropyrazole-5-carboxylate | trans-[PtCl₂(methyl 1-methyl-4-nitropyrazole-5-carboxylate)₂] | trans | 8 | Column Chromatography | [1] |
Visualizations
Troubleshooting Workflow for Low-Yield Reactions
Caption: A flowchart outlining a systematic approach to troubleshooting low yields in reactions involving cis-Bis(acetonitrile)dichloroplatinum(II).
General Reaction Pathway and Potential Pitfalls
Caption: A diagram illustrating the general reaction pathway for ligand substitution on cis-Bis(acetonitrile)dichloroplatinum(II) and highlighting potential side reactions and pitfalls that can lead to low yields.
References
identifying side products in ligand substitution on cis-Bis(acetonitrile)dichloroplatinum(II)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering side products during ligand substitution reactions with cis-Bis(acetonitrile)dichloroplatinum(II).
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in the ¹H NMR spectrum of my product. What could they be?
A: Unexpected signals in your ¹H NMR spectrum often point to common side products or impurities. Besides your target molecule, these peaks could represent:
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Unreacted Starting Material: The methyl protons of the coordinated acetonitrile in cis-[PtCl₂(CH₃CN)₂] will appear as a singlet.
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trans Isomer: The primary side product is often the thermodynamic trans isomer, trans-[PtCl₂(L)₂]. The chemical environment of the ligand 'L' in the trans position is different from the cis position, resulting in a distinct set of peaks.
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Aquated Species: In the presence of trace water, one or both of the chloride or acetonitrile ligands can be replaced by water molecules.[1][2] This leads to species like cis-[PtCl(H₂O)(CH₃CN)₂]⁺ or cis-[Pt(H₂O)₂(CH₃CN)₂]²⁺. The formation of these aqua complexes can alter the chemical shifts of neighboring ligands.[1]
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Bridged Dimers: Aquated species can sometimes react further to form hydroxo-bridged dimers, especially if the pH of the solution increases.[1]
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Residual Solvents: Peaks corresponding to the reaction or purification solvents are also common.
Table 1: Representative ¹H NMR Data for Potential Species
| Compound/Side Product | Moiety | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| cis-[PtCl₂(CH₃CN)₂] | CH₃CN | ~2.6 | Starting material. |
| Ligand in cis Product | Protons on Ligand 'L' | Varies | Typically shows coupling to ¹⁹⁵Pt. |
| Ligand in trans Product | Protons on Ligand 'L' | Varies (different from cis) | Often a simpler spectrum due to symmetry. |
| Aquated Species | Ligand protons | Slight shift from parent compound | Can lead to peak broadening.[1] |
Q2: My reaction yield is low, and I've isolated an insoluble, often colored, precipitate. What might it be?
A: If you are using an amine-based ligand (L) for the substitution, you may be forming an insoluble salt analogous to Magnus's green salt.[3] This typically occurs when a cationic platinum species, such as [Pt(L)₄]²⁺, combines with an anionic platinum species like [PtCl₄]²⁻, which can form if the reaction conditions promote ligand scrambling or decomposition. The resulting salt, [Pt(L)₄][PtCl₄], is characteristically insoluble.
Q3: The ESI-MS of my product shows peaks that don't correspond to the desired molecular weight. How do I interpret this?
A: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique, but platinum complexes can still exhibit several behaviors that lead to unexpected m/z values.
-
Ligand Loss/Gain: Labile ligands (like acetonitrile or even chloride) can be lost in the spectrometer. Conversely, the complex might form adducts with solvent molecules or salts from the mobile phase (e.g., +Na⁺, +K⁺).[4]
-
Characteristic Isotopic Pattern: Platinum has a unique isotopic distribution (¹⁹⁴Pt: 32.9%, ¹⁹⁵Pt: 33.8%, ¹⁹⁶Pt: 25.3%, etc.). Always compare your observed peak cluster to the theoretical isotopic pattern for a platinum-containing ion to confirm its identity.[5][6]
-
Unidentified Impurities: The mass spectrum may reveal impurities not easily detected by NMR, such as the trichloro species [PtCl₃(L)]⁻ if chloride abstraction and redistribution occur.[4]
Table 2: Common Ions Observed in ESI-MS of Platinum(II) Substitution Reactions
| Ion Observed | Formula | Interpretation |
|---|---|---|
| [M + H]⁺ | [Desired Product + H]⁺ | Protonated molecular ion. |
| [M + Na]⁺ | [Desired Product + Na]⁺ | Sodium adduct. |
| [M - Cl]⁺ | [Product - Chloride]⁺ | Loss of a chloride ligand. |
| [M - L]⁺ | [Product - Ligand]⁺ | Loss of a neutral ligand 'L'. |
| [PtCl₃(L)]⁻ | [PtCl₃(L)]⁻ | Potential anionic side product.[4] |
Q4: How can I definitively confirm the stereochemistry of my product and rule out the trans isomer?
A: Distinguishing between cis and trans isomers is critical.
-
¹⁹⁵Pt NMR Spectroscopy: This is one of the most powerful tools for this purpose. The chemical shift of the platinum nucleus is highly sensitive to its coordination environment. cis and trans isomers will have distinctly different ¹⁹⁵Pt NMR chemical shifts.[7][8] The chemical shift range for platinum complexes is very wide, allowing for excellent resolution of different species.[7]
-
X-ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides unambiguous proof of the solid-state structure and stereochemistry.[9]
-
¹H and ¹³C NMR: For symmetric ligands, the trans isomer often produces a simpler NMR spectrum than the cis isomer due to higher symmetry. For ligands with phosphorus donors, ¹H-¹³P and ¹⁹⁵Pt-³¹P coupling constants can also help differentiate isomers.[10]
Table 3: Illustrative ¹⁹⁵Pt NMR Chemical Shifts for Isomeric Platinum(II) Complexes
| Complex Type | Isomer | Representative Chemical Shift Range (ppm) |
|---|---|---|
| [PtCl₂(Amine)₂] | cis | ~ -2100 to -2300 |
| [PtCl₂(Amine)₂] | trans | ~ -1600 to -1800 |
| [PtCl₂(PR₃)₂] | cis | ~ -3500 to -4000 |
| [PtCl₂(PR₃)₂] | trans | ~ -3000 to -3500 |
Note: Ranges are approximate and depend heavily on the specific ligands and solvent.
Experimental Protocols
Protocol 1: NMR Analysis for Side Product Identification
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the solvent does not react with your complex.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H spectrum.
-
Integrate all peaks to determine the relative ratios of different species.
-
Look for the characteristic satellite peaks flanking signals from protons on the ligand that are 2-3 bonds away from the metal. These are due to coupling with the ¹⁹⁵Pt nucleus (I = ½, 33.8% abundance) and are a clear indicator of a platinum-ligand bond.
-
-
¹⁹⁵Pt NMR Spectroscopy:
-
This is a less sensitive nucleus, so a more concentrated sample (~20-30 mg) may be required for reasonable acquisition times.
-
Use a broad spectral width (e.g., >1000 ppm) for the initial survey scan, as chemical shifts vary widely.[7]
-
Reference the spectrum externally to a standard like Na₂PtCl₆ in D₂O.[7]
-
Compare the observed chemical shift(s) to literature values for similar cis and trans complexes to identify isomers.
-
Protocol 2: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of your sample (~0.1 mg/mL) in a high-purity solvent suitable for ESI, such as methanol, acetonitrile, or a water/acetonitrile mixture.
-
The addition of a small amount of formic acid can aid in protonation for positive ion mode, but be aware it may also promote aquation.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire spectra in both positive and negative ion modes, as different species (e.g., cationic products vs. anionic impurities) will be observed in each.
-
Use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements and resolve the isotopic distribution.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of your expected product (e.g., [M+H]⁺, [M+Na]⁺).
-
Use mass spectrometry software to simulate the theoretical isotopic pattern for your proposed formula and compare it to the experimental data. A good match confirms the presence of platinum and the elemental composition.[6]
-
Analyze other major peaks to identify potential fragments (ligand loss) or adducts.
-
Visualizations
Caption: Troubleshooting workflow for identifying side products.
Caption: Potential reaction pathways and side product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chempap.org [chempap.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. (195Pt) Platinum NMR [chem.ch.huji.ac.il]
- 8. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for cis-Bis(acetonitrile)dichloroplatinum(II)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for cis-Bis(acetonitrile)dichloroplatinum(II).
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity when synthesizing cis-Bis(acetonitrile)dichloroplatinum(II), and how can I avoid it?
A1: The most common impurity is the trans isomer, trans-Bis(acetonitrile)dichloroplatinum(II). The formation of the cis isomer is kinetically favored, meaning it forms faster. To preferentially obtain the cis isomer, it is crucial to carefully control the reaction conditions.[1][2] Lower reaction temperatures and shorter reaction times generally favor the formation of the cis product.
Q2: My final product is a greenish color instead of the expected yellow. What could be the issue?
A2: A greenish tint in the final product could indicate the presence of Magnus's green salt ([Pt(NH₃)₄][PtCl₄]) as an impurity. This can occur if there are sources of ammonia present during the synthesis. Ensure all glassware is scrupulously clean and that the reaction is performed in an inert atmosphere, free from ammonia contamination.
Q3: How should I store cis-Bis(acetonitrile)dichloroplatinum(II)?
A3: The compound should be stored in a cool, dry place, away from light and moisture, under an inert atmosphere (e.g., argon or nitrogen). It is classified as a combustible solid and is sensitive to moisture.
Q4: What solvents are suitable for reactions with cis-Bis(acetonitrile)dichloroplatinum(II)?
A4: cis-Bis(acetonitrile)dichloroplatinum(II) is soluble in organic solvents. Acetonitrile is a common solvent for its synthesis and subsequent reactions. Other polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) can also be used, depending on the specific reaction requirements. Its solubility in water is low.
Q5: The complex appears to be decomposing in solution. What are the signs of decomposition and how can I prevent it?
A5: Signs of decomposition in solution include a color change (e.g., darkening or precipitation of platinum black) and the formation of insoluble materials. To prevent decomposition, use freshly prepared solutions and high-purity, dry solvents. Avoid prolonged heating and exposure to light. Running reactions under an inert atmosphere can also improve stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and use of cis-Bis(acetonitrile)dichloroplatinum(II).
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | Ensure the starting material, potassium tetrachloroplatinate(II) (K₂PtCl₄), is fully dissolved. Slightly warming the initial solution can aid dissolution. Extend the reaction time, but monitor for the formation of the trans isomer. |
| Loss of product during workup. | Use a minimal amount of cold solvent for washing the final product to minimize dissolution. Ensure complete precipitation from the reaction mixture. | |
| Product is a Mixture of cis and trans Isomers | Thermodynamic equilibration. | As the cis isomer is the kinetic product, avoid prolonged reaction times and high temperatures, which can lead to isomerization to the more thermodynamically stable trans isomer.[1][2] |
| Reaction conditions favor the trans isomer. | Optimize the reaction temperature and time. Lower temperatures and shorter reaction durations will favor the cis isomer. | |
| Reaction with a Nucleophile is Sluggish or Incomplete | Poor lability of the acetonitrile ligands. | The acetonitrile ligands are relatively labile, but stronger coordinating solvents may compete with the incoming nucleophile. If possible, use a non-coordinating solvent. |
| Steric hindrance. | The incoming nucleophile may be too bulky to efficiently displace the acetonitrile ligands. Consider using a less sterically hindered nucleophile or a different platinum precursor. | |
| Deactivation of the complex. | The platinum complex may have decomposed. Ensure the complex is pure and was properly stored. Use freshly prepared solutions for the best results. |
Experimental Protocols
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
This protocol is adapted from procedures for analogous palladium complexes and should be optimized for platinum.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Water, deionized
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve K₂PtCl₄ in a minimal amount of deionized water with gentle warming.
-
To the resulting solution, add an excess of anhydrous acetonitrile.
-
Heat the reaction mixture to a gentle reflux with vigorous stirring. The reaction progress can be monitored by a color change.
-
After a short reflux period (optimization required, e.g., 1-2 hours), cool the reaction mixture to room temperature.
-
Further cool the mixture in an ice bath to promote precipitation of the product.
-
Collect the yellow crystalline product by filtration using a Hirsch funnel.
-
Wash the crystals with a small amount of cold ethanol, followed by a small amount of diethyl ether.
-
Dry the product under vacuum.
-
Characterize the product by IR and ¹H NMR spectroscopy to confirm the cis configuration.
Visualizations
Caption: A flowchart for troubleshooting the synthesis based on product color.
Caption: A general workflow for ligand exchange reactions.
References
- 1. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Isolation, characterization, and kinetics of formation of the cis and trans isomers of bis(acetonitrile)dichloroplatinum(II) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Recrystallization of cis-Bis(acetonitrile)dichloroplatinum(II)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of cis-Bis(acetonitrile)dichloroplatinum(II). Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification of this compound.
Experimental Protocols
The synthesis of bis(acetonitrile)dichloroplatinum(II) can often yield a mixture of cis and trans isomers. The recrystallization step is therefore critical for isolating the desired cis isomer. It has been noted that in an acetonitrile solution, the cis isomer can convert to the more thermodynamically stable trans isomer[1]. Therefore, careful selection of solvents and conditions is paramount.
Method 1: Slow Evaporation from a Dichloromethane/Heptane Mixture
This method relies on the differential solubility of the cis isomer in a solvent-antisolvent system to promote the growth of pure crystals.
Procedure:
-
Dissolve the crude cis-Bis(acetonitrile)dichloroplatinum(II) in a minimal amount of dichloromethane (DCM) at room temperature.
-
To this solution, slowly add heptane as an antisolvent until the solution becomes slightly turbid.
-
Loosely cap the flask or vial to allow for slow evaporation of the solvents.
-
Allow the solution to stand undisturbed at room temperature. Crystals should form over a period of several hours to days.
-
Once a sufficient quantity of crystals has formed, isolate them by vacuum filtration.
-
Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
Method 2: Vapor Diffusion with Acetonitrile and an Antisolvent
This technique provides a very slow and controlled addition of an antisolvent, which can lead to the formation of high-quality crystals.
Procedure:
-
Dissolve the crude product in a minimal amount of acetonitrile in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or a larger vial with a screw cap).
-
Add a layer of a suitable antisolvent, such as pentane or diethyl ether, to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and allow it to stand undisturbed. The vapor of the antisolvent will slowly diffuse into the acetonitrile solution, reducing the solubility of the product and inducing crystallization.
-
Monitor the inner vial for crystal growth over several days.
-
Once crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals.
-
Wash the crystals with a small amount of the antisolvent and dry under vacuum.
Characterization of Recrystallized Product
The purity and isomeric identity of the recrystallized cis-Bis(acetonitrile)dichloroplatinum(II) should be confirmed using analytical techniques such as:
-
Infrared (IR) Spectroscopy: The cis and trans isomers have distinct IR spectra.
-
¹H NMR Spectroscopy: The chemical shifts of the acetonitrile protons will differ between the two isomers.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of cis-Bis(acetonitrile)dichloroplatinum(II).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form | - The solution is not sufficiently supersaturated.- The cooling rate is too fast.- Presence of impurities inhibiting crystallization. | - Increase concentration: Slowly evaporate some of the solvent to increase the concentration of the compound.- Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.- Slow down cooling: Allow the solution to cool to room temperature undisturbed before placing it in a colder environment (e.g., refrigerator or ice bath).- Purify further: If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization. |
| "Oiling out" occurs (formation of a liquid instead of solid crystals) | - The compound is coming out of solution above its melting point.- The solution is too concentrated or cooled too quickly. | - Re-dissolve and dilute: Gently warm the solution to redissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly again.- Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent/antisolvent combinations. |
| Low yield of recrystallized product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration (if performed).- Crystals were washed with a solvent in which they are too soluble. | - Minimize solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Concentrate the mother liquor: Carefully evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals.- Use ice-cold washing solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to reduce product loss. |
| Formation of the trans isomer | - As reported, the cis isomer can convert to the trans isomer in acetonitrile solution[1]. Prolonged heating or standing in acetonitrile may favor the formation of the more stable trans isomer. | - Avoid prolonged heating in acetonitrile: If using acetonitrile as a solvent, minimize the time the solution is heated.- Consider alternative solvents: Utilize solvent systems like DCM/heptane where the isomerization is less likely to occur. |
Visualizing the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of cis-Bis(acetonitrile)dichloroplatinum(II).
Caption: A flowchart illustrating the key steps in the recrystallization process.
Logical Relationships in Troubleshooting
The decision-making process for troubleshooting common recrystallization problems can be visualized as follows.
Caption: Decision tree for addressing common recrystallization issues.
References
safe handling and disposal of cis-Bis(acetonitrile)dichloroplatinum(II)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of cis-Bis(acetonitrile)dichloroplatinum(II).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with cis-Bis(acetonitrile)dichloroplatinum(II)?
A1: cis-Bis(acetonitrile)dichloroplatinum(II) is a hazardous substance that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[1][2] Platinum compounds, in general, can also cause respiratory sensitization.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive list of required PPE includes:
-
Gloves: Nitrile or other chemical-resistant gloves are mandatory.[1]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[1]
-
Respiratory Protection: A NIOSH-approved N95 or P1 dust mask should be used, especially when handling the powder outside of a certified fume hood.[1][3]
-
Lab Coat: A standard lab coat should be worn to protect from contamination.
Q3: How should I store cis-Bis(acetonitrile)dichloroplatinum(II)?
A3: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
Q4: What should I do in case of accidental exposure?
A4:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Q5: What are the known chemical incompatibilities?
A5: This compound should be kept away from strong oxidizing agents.[1]
Troubleshooting Guides
Problem: I need to weigh a small amount of the powder, but I'm concerned about creating dust.
Solution: Weighing potent powders requires specific procedures to minimize aerosolization. Follow the detailed "Experimental Protocol for Weighing Hazardous Powders" provided below. The key is to perform all powder transfers inside a certified chemical fume hood and to use a covered container for weighing on a balance located outside the hood.[4][5]
Problem: I have a small spill of the powder on my lab bench.
Solution: For minor spills, first, ensure proper PPE is worn. Gently cover the spill with absorbent paper to avoid generating dust. Dampen the absorbent paper with water, then carefully wipe up the material.[6] Place all contaminated materials into a sealed container labeled as hazardous waste. Clean the area with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
Problem: I'm unsure how to dispose of waste contaminated with cis-Bis(acetonitrile)dichloroplatinum(II).
Solution: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[7] Follow the "Experimental Protocol for Disposal" below for detailed steps on waste segregation and labeling. Do not dispose of this material down the drain.[7]
Data Presentation
| Property | Value |
| Molecular Formula | (CH₃CN)₂PtCl₂[3] |
| Molecular Weight | 348.09 g/mol [3] |
| Appearance | Yellow powder[1] |
| Storage Temperature | Room temperature[8] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, hydrogen cyanide[1] |
| Occupational Exposure Limits (OELs) | No data available |
| LD50/LC50 | No data available |
Experimental Protocols
Experimental Protocol for Weighing Hazardous Powders
This protocol is adapted from standard procedures for handling potent powders to minimize exposure.[4][5]
-
Preparation:
-
Don all required PPE: lab coat, safety glasses, and chemical-resistant gloves.
-
Designate a work area and cover it with absorbent bench paper.
-
Place your analytical balance as close as possible to a certified chemical fume hood.
-
-
Weighing:
-
Place a labeled, sealable container (e.g., a vial with a cap) on the balance and tare it.
-
Move the tared container into the chemical fume hood.
-
Inside the fume hood, carefully transfer the desired amount of cis-Bis(acetonitrile)dichloroplatinum(II) powder into the container using a clean spatula.
-
Securely close the container.
-
Wipe the exterior of the container with a damp cloth to remove any residual powder.
-
Move the closed container back to the balance to obtain the final weight.
-
-
Post-Weighing:
-
If necessary, make adjustments to the amount of powder inside the fume hood, always closing the container before re-weighing.
-
Clean any residual powder from the spatula and work surface within the fume hood using a wet wipe.
-
Dispose of all contaminated materials (e.g., weigh paper, wipes, gloves) in a designated hazardous waste container.
-
Experimental Protocol for Disposal
All waste containing cis-Bis(acetonitrile)dichloroplatinum(II) must be disposed of as hazardous chemical waste.[7]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials, including used PPE (gloves, masks), absorbent paper, and empty containers, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.
-
-
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name: "cis-Bis(acetonitrile)dichloroplatinum(II)".
-
Indicate the approximate concentration and the date the waste was first added to the container.
-
-
Storage and Disposal:
-
Store sealed waste containers in a designated satellite accumulation area within your laboratory.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will typically handle the final incineration process.
-
Visualizations
Caption: A logical workflow for the safe handling and disposal of cis-Bis(acetonitrile)dichloroplatinum(II).
Caption: A troubleshooting decision tree for common issues during the handling of cis-Bis(acetonitrile)dichloroplatinum(II).
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. cis-Bis(acetonitrile)dichloroplatinum(II) MSDS CasNo.13869-38-0 [lookchem.com]
- 3. 顺式-双(乙腈)二氯铂(II) | Sigma-Aldrich [sigmaaldrich.com]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 6. ehso.emory.edu [ehso.emory.edu]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing the Purity of Cisplatin Synthesized from cis-Bis(acetonitrile)dichloroplatinum(II)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the purity of cisplatin synthesized from the precursor cis-Bis(acetonitrile)dichloroplatinum(II).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities when synthesizing cisplatin from cis-Bis(acetonitrile)dichloroplatinum(II)?
A1: The primary impurity of concern is the geometric isomer, transplatin, which is therapeutically inactive and exhibits different toxicity profiles. Other potential impurities include unreacted starting material, and aqua or hydroxo-bridged platinum complexes, which can form if there is an insufficient concentration of chloride ions during the reaction and purification steps.[1]
Q2: How can I minimize the formation of transplatin?
A2: The synthesis of cisplatin from cis-bis(acetonitrile)dichloroplatinum(II) generally favors the retention of the cis geometry. However, prolonged heating or exposure to light during the reaction or purification can potentially lead to isomerization.[2] It is crucial to follow the reaction time and temperature guidelines closely and protect the reaction mixture and final product from light.[3]
Q3: My cisplatin product has low solubility. What could be the cause?
A3: Cisplatin has inherently low solubility in water (approximately 1 mg/mL at room temperature). If the solubility is significantly lower than expected, it could indicate the presence of impurities or a different crystalline form. Refrigeration of aqueous cisplatin solutions can also cause precipitation.[4] For experimental use, dissolving cisplatin in a 0.9% NaCl solution is recommended to enhance stability and prevent the formation of less soluble aqua-complexes.[4]
Q4: I am observing a low yield after recrystallization. How can I improve it?
A4: Low yield during recrystallization can result from several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude cisplatin.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of fine, impure crystals and traps impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5][6]
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Loss during transfer: Be meticulous during filtration and washing steps to minimize mechanical loss of the product.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of cisplatin from cis-Bis(acetonitrile)dichloroplatinum(II).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Cisplatin | Incomplete reaction. | Ensure the molar ratio of aqueous ammonia to the platinum complex is correct. Monitor the reaction for the complete precipitation of the yellow cisplatin product. |
| Loss of product during filtration. | Use a fine- porosity filter paper (e.g., Hirsch funnel) to collect the precipitate. Wash the reaction vessel and precipitate with minimal amounts of ice-cold water to avoid dissolving the product. | |
| Product is not bright yellow | Presence of impurities. | The expected color of pure cisplatin is a bright yellow. An off-color may indicate the presence of side products. Proceed with the recommended recrystallization protocol. If the color persists, consider analyzing the starting material for purity. |
| Formation of Magnus's green salt. | This can occur if an excess of ammonia is used in the presence of unreacted tetrachloroplatinate, should that be an impurity in your starting material. Ensure the stoichiometry of the reactants is correct. | |
| Crystals do not form upon cooling after recrystallization | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool slowly again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure cisplatin. | |
| High levels of transplatin detected | Isomerization during synthesis or purification. | Avoid prolonged heating and exposure to light. Confirm the identity of the starting material, as the use of a different precursor could lead to the trans isomer. |
| HPLC analysis shows multiple peaks | Presence of various impurities. | In addition to transplatin, other platinum species could be present. Optimize the recrystallization process. Multiple recrystallizations may be necessary. Ensure the HPLC method is validated for detecting expected impurities.[8][9] |
Experimental Protocols
Synthesis of Cisplatin from cis-Bis(acetonitrile)dichloroplatinum(II)
This protocol is based on the principle of ligand exchange, where the more labile acetonitrile ligands are replaced by ammonia.
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
Aqueous ammonia (2.0 M)
-
Deionized water
-
Ice-cold ethanol
-
Ether
-
Hirsch funnel and filter flask
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
In a beaker, dissolve cis-Bis(acetonitrile)dichloroplatinum(II) in a minimal amount of warm deionized water with stirring.
-
Slowly add a 2.0 M aqueous ammonia solution dropwise to the platinum complex solution while stirring continuously.
-
A fine, yellow precipitate of cisplatin should form immediately.
-
Continue stirring the mixture at room temperature for an additional 20 minutes to ensure the reaction goes to completion.
-
If the supernatant remains colored, add a few more drops of the ammonia solution until precipitation is complete.
-
Cool the mixture in an ice-water bath.
-
Collect the yellow crystalline product by vacuum filtration using a Hirsch funnel.
-
Wash the precipitate with a small amount of ice-cold ethanol, followed by a small amount of ether, to facilitate drying.
-
Air-dry the product and determine the percentage yield.
Purification of Cisplatin by Recrystallization from Water
Materials:
-
Crude cisplatin
-
Deionized water
-
0.1 M Hydrochloric acid (optional)
-
Erlenmeyer flask
-
Hot plate
-
Hirsch funnel and filter flask
Procedure:
-
Place the crude cisplatin in an Erlenmeyer flask.
-
Add a minimal amount of deionized water (optionally containing 0.1 M HCl to suppress the formation of aqua complexes).[10]
-
Gently heat the suspension on a hot plate with stirring until the cisplatin completely dissolves. Avoid boiling for extended periods.
-
If there are any insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice-water bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified cisplatin.
Purity Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of cisplatin and quantifying impurities like transplatin.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.[9] A naphthylethyl group bonded with a silica gel (πNAP) column can offer improved separation of cisplatin and its hydrolysis products.[8]
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) is a common mobile phase.[9] Another option is a mobile phase consisting of 0.1 M sodium perchlorate, acetonitrile, and perchloric acid (290:10:3).[8]
-
Detection Wavelength: Detection is typically performed at 254 nm or 225 nm.[8][9]
-
Quantification: The purity of the cisplatin sample can be determined by comparing the peak area of cisplatin to the total area of all peaks in the chromatogram. The concentration can be quantified using a calibration curve prepared with a certified cisplatin reference standard.
Kurnakow Test for Transplatin Detection
This is a qualitative chemical test to differentiate between cis and trans isomers of dichlorodiammineplatinum(II).[8]
Procedure:
-
Dissolve a small amount of the synthesized cisplatin in hot water.
-
Add an aqueous solution of thiourea.
-
Observation for cis-isomer (Cisplatin): A yellow solution forms, and upon cooling, yellow needles of [Pt(thiourea)₄]Cl₂ precipitate.[8]
-
Observation for trans-isomer (Transplatin): A colorless solution forms, and upon cooling, white needles of trans-[Pt(NH₃)₂(thiourea)₂]Cl₂ precipitate.[8]
Data Presentation
Table 1: Solubility of Cisplatin in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.253 g / 100 g | 25 | [8] |
| 0.9% NaCl | Stable for 24 hours (with an initial 3% loss) | Room Temperature | [8] |
| Dimethylformamide (DMF) | ~16.6 mg/mL (with gentle heating) | 25 | [8] |
| Ethanol | Insoluble | - | [8] |
Note: The use of DMSO as a solvent is not recommended as it can inactivate cisplatin.
Table 2: HPLC Method Parameters for Cisplatin Purity Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 end-capped | πNAP |
| Mobile Phase | Methanol:Water (80:20, v/v) | 0.1 M Sodium Perchlorate, Acetonitrile, Perchloric Acid (290:10:3) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 40°C |
| Detection Wavelength | 254 nm | 225 nm |
| Retention Time of Cisplatin | 8.7 min | 3.2 min |
| Linearity Range | 0.025 - 2.00 µg/mL | 1x10⁻⁵ - 4x10⁻³ M |
| Reference | [9] | [8] |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of cisplatin.
Caption: Troubleshooting logic for improving cisplatin purity.
References
- 1. Determination of Liposomal Cisplatin by High-Performance Liquid Chromatography and Its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Dotmatics Reaction Workflows – Macs in Chemistry [macinchem.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. cis-Diamminedichloridoplatinum(II) N,N-dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of cis-dichloroplatinum(II) complexes of 1-(2-aminophenyl)-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Analytical Method of Cisplatin Using the HPLC with a Naphthylethyl Group Bonded with Silica Gel (πNAP) Column [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of cis- and trans-Bis(acetonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of cis- and trans-Bis(acetonitrile)dichloroplatinum(II), two geometric isomers with distinct chemical properties that influence their potential applications, particularly in synthesis and drug development. While both isomers share the same molecular formula, their spatial arrangements lead to significant differences in their reaction kinetics and thermodynamic stabilities. This document summarizes key experimental findings, presents quantitative data for comparison, and details the experimental protocols used to obtain this information.
Introduction to Isomeric Differences
The geometry of square planar platinum(II) complexes like Bis(acetonitrile)dichloroplatinum(II) plays a crucial role in their chemical behavior. In the cis isomer, the two acetonitrile (CH₃CN) ligands and the two chloride (Cl⁻) ligands are adjacent to each other (90° separation). In the trans isomer, these ligands are positioned opposite to each other (180° separation). This seemingly subtle difference has profound implications for their reactivity, particularly in ligand substitution reactions, which are fundamental to their utility as precursors for more complex platinum compounds, including potential therapeutic agents.
It has been observed that the formation of the cis isomer is often kinetically favored in the reaction of [PtCl₃(NCMe)]⁻ with a second molecule of acetonitrile.[1][2] This is attributed to the greater trans-labilizing effect of the chloride ligand compared to acetonitrile.[1][2] The trans effect describes the tendency of a ligand to labilize the ligand positioned trans to it, thereby facilitating its substitution.[3] The established trans-directing series for relevant ligands is: H₂O < NH₃ < Cl⁻ < CH₃CN.
Comparative Reactivity Data
While extensive direct comparative kinetic studies on cis- and trans-Bis(acetonitrile)dichloroplatinum(II) are not abundant in the literature, the principles of platinum(II) chemistry and data from related compounds allow for a robust understanding of their expected reactivity differences. Ligand substitution reactions in square planar d⁸ metal complexes, such as these platinum compounds, generally proceed via an associative mechanism.[4]
Ligand Substitution Reactions
Ligand substitution is a key reaction for these complexes. The general mechanism involves the approach of an incoming ligand (Y) to the platinum center, forming a five-coordinate trigonal bipyramidal intermediate, followed by the departure of the leaving group (X).
Table 1: Qualitative Comparison of Reactivity in Ligand Substitution Reactions
| Feature | cis-Bis(acetonitrile)dichloroplatinum(II) | trans-Bis(acetonitrile)dichloroplatinum(II) | Rationale |
| Substitution of Acetonitrile | Generally slower | Generally faster | In the trans isomer, the two acetonitrile ligands are trans to each other. Acetonitrile has a stronger trans effect than chloride, thus the Pt-N bond is likely weaker and more easily substituted. |
| Substitution of Chloride | Generally faster | Generally slower | In the cis isomer, each chloride is trans to an acetonitrile ligand. In the trans isomer, each chloride is trans to another chloride. Since acetonitrile has a greater trans effect than chloride, the Pt-Cl bonds in the cis isomer are more activated for substitution. |
| Isomerization | Can isomerize to the more thermodynamically stable trans isomer upon heating.[5] | Generally the more thermodynamically stable isomer. | The cis isomer is often the kinetic product, while the trans isomer is the thermodynamic product. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis of the platinum complexes and a general method for studying their substitution kinetics.
Synthesis of cis-Bis(acetonitrile)dichloroplatinum(II)
This protocol is adapted from the synthesis of related platinum(II) complexes.[6]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Acetonitrile (CH₃CN)
-
Water (deionized)
Procedure:
-
Dissolve K₂[PtCl₄] in a minimal amount of water.
-
Add an excess of acetonitrile to the aqueous solution.
-
Stir the reaction mixture at room temperature. The product, cis-[Pt(CH₃CN)₂Cl₂], will precipitate as a yellow solid.
-
The solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum.
Synthesis of trans-Bis(acetonitrile)dichloroplatinum(II)
The trans isomer can be obtained by the isomerization of the cis isomer.[5]
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II)
-
A suitable high-boiling, non-coordinating solvent (e.g., o-dichlorobenzene)
Procedure:
-
Suspend cis-[Pt(CH₃CN)₂Cl₂] in the solvent.
-
Heat the suspension to a temperature that facilitates isomerization (this may need to be determined empirically, but temperatures above 100°C are common for such isomerizations).
-
Monitor the reaction by a suitable technique (e.g., IR or NMR spectroscopy) until the conversion to the trans isomer is complete.
-
Cool the mixture and collect the trans isomer, which is typically less soluble, by filtration. Wash with a non-polar solvent and dry under vacuum.
Kinetic Analysis of Ligand Substitution
A general protocol for monitoring the kinetics of a ligand substitution reaction using UV-Visible spectrophotometry is described below.[1][2] This can be adapted for reactions of both cis- and trans-[Pt(CH₃CN)₂Cl₂] with a nucleophile (e.g., pyridine, thiourea).
Equipment:
-
UV-Visible spectrophotometer with a temperature-controlled cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Thermostatted water bath
Procedure:
-
Prepare a stock solution of the platinum complex (cis or trans isomer) of known concentration in a suitable non-coordinating solvent.
-
Prepare a stock solution of the incoming ligand (nucleophile) of known concentration in the same solvent.
-
For a kinetic run, place a solution of the platinum complex in a cuvette and allow it to thermally equilibrate in the spectrophotometer.
-
Initiate the reaction by injecting a solution of the incoming ligand into the cuvette, ensuring rapid mixing. The concentration of the incoming ligand should be in large excess to ensure pseudo-first-order conditions.
-
Monitor the change in absorbance at a wavelength where there is a significant spectral difference between the reactant and the product complex over time.
-
The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential function.
-
Repeat the experiment at different concentrations of the incoming ligand.
-
The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of the incoming ligand.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized ligand substitution pathway and the relationship between the cis and trans isomers.
Caption: Generalized associative pathway for ligand substitution in square planar Pt(II) complexes.
Caption: Thermal isomerization from the kinetically favored cis isomer to the thermodynamically stable trans isomer.
Conclusion
The reactivity of cis- and trans-Bis(acetonitrile)dichloroplatinum(II) is dictated by their distinct geometric arrangements and the principles of the trans effect. The cis isomer, often the kinetic product of synthesis, is generally more reactive with respect to the substitution of its chloride ligands due to the strong trans-labilizing effect of the acetonitrile ligands. Conversely, the acetonitrile ligands in the trans isomer are expected to be more labile. The cis isomer can be thermally converted to the more stable trans isomer. A thorough understanding of these reactivity differences is paramount for researchers in inorganic synthesis and medicinal chemistry, as it allows for the rational design of reaction pathways to desired platinum-containing products. The provided experimental frameworks serve as a starting point for further quantitative investigations into the specific reaction kinetics of these versatile platinum(II) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 3. fiveable.me [fiveable.me]
- 4. econtent.in [econtent.in]
- 5. researchgate.net [researchgate.net]
- 6. Experimental methods for quantifying the activity of platinum electrocatalysts for the oxygen reduction reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of cis-Bis(acetonitrile)dichloroplatinum(II)
For researchers, scientists, and drug development professionals engaged in the synthesis and application of platinum-based compounds, ensuring the purity of key intermediates like cis-Bis(acetonitrile)dichloroplatinum(II) is of paramount importance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for purity assessment, supported by experimental protocols and data.
The primary challenge in assessing the purity of cis-Bis(acetonitrile)dichloroplatinum(II) lies in the potential presence of its trans isomer, alongside other process-related impurities. The choice of analytical methodology is therefore critical for accurate quantification and quality control.
Comparison of Analytical Techniques
A summary of the performance of HPLC compared to alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Elemental Analysis is presented below.
| Parameter | HPLC | ¹H NMR Spectroscopy | Elemental Analysis (CHN) |
| Primary Use | Quantification of cis/trans isomers and other impurities | Structural elucidation and identification of impurities with protons | Determination of elemental composition and bulk purity |
| Limit of Detection | Low (ng to µg level) | Moderate (typically >1%) | High (macro analysis) |
| Limit of Quantification | Low (µg level) | Moderate (typically >1%) | High (macro analysis) |
| Precision | High (<2% RSD) | Moderate | High (<0.4% deviation) |
| Specificity | High for isomers and known impurities | High for structure, moderate for quantification | Low (bulk property) |
| Sample Throughput | High | Moderate | Low |
| Cost per Sample | Moderate | High | Low |
Recommended Analytical Method: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and sensitive method for the separation and quantification of cis-Bis(acetonitrile)dichloroplatinum(II) and its impurities, most notably the trans isomer.
Experimental Protocol: RP-HPLC
Objective: To separate and quantify cis-Bis(acetonitrile)dichloroplatinum(II) from its trans isomer and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water containing 0.1% TFA. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve cis-Bis(acetonitrile)dichloroplatinum(II) reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dissolve the sample of cis-Bis(acetonitrile)dichloroplatinum(II) in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Identify the peaks corresponding to the cis and trans isomers based on their retention times (the cis isomer is typically more polar and elutes earlier). Calculate the purity of the cis isomer by dividing its peak area by the total peak area of all components.
Logical Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Alternative and Complementary Techniques
While HPLC is highly effective, other methods can provide valuable complementary information.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to assess purity by identifying and quantifying proton-containing impurities. The chemical shifts of the acetonitrile protons will differ between the cis and trans isomers.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the cis-Bis(acetonitrile)dichloroplatinum(II) sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the signals corresponding to the acetonitrile protons of the cis and trans isomers. The ratio of the integrals can be used to determine the isomeric purity.
Elemental Analysis
Elemental analysis (CHN) is a fundamental technique for determining the elemental composition of a sample, providing an assessment of its bulk purity. For a pure sample of cis-Bis(acetonitrile)dichloroplatinum(II) (C₄H₆Cl₂N₂Pt), the theoretical elemental composition is:
-
Carbon (C): 13.80%
-
Hydrogen (H): 1.74%
-
Nitrogen (N): 8.05%
A deviation of less than 0.4% from the theoretical values is generally considered acceptable for a pure compound.
Signaling Pathway for Method Selection
The choice of analytical technique often depends on the specific requirements of the analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine and accurate assessment of cis-Bis(acetonitrile)dichloroplatinum(II) purity, particularly for the quantification of the critical trans isomer, RP-HPLC is the recommended method due to its high sensitivity, specificity, and throughput. ¹H NMR spectroscopy serves as an excellent complementary technique for structural verification and identification of unknown impurities. Elemental analysis provides a valuable measure of bulk purity and should be used as a final check of the overall sample integrity. The combination of these methods provides a comprehensive approach to ensure the quality and purity of this important platinum compound for research and development applications.
A Comparative Guide to the Reactivity of cis-Bis(acetonitrile)dichloroplatinum(II) and cis-Bis(benzonitrile)dichloroplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two common platinum(II) precursor complexes: cis-Bis(acetonitrile)dichloroplatinum(II) ([cis-PtCl₂(MeCN)₂]) and cis-bis(benzonitrile)dichloroplatinum(II) ([cis-PtCl₂(PhCN)₂]). Understanding the distinct reactivity profiles of these complexes is crucial for their effective application in synthesis, catalysis, and the development of platinum-based therapeutics. This comparison is supported by experimental data on their physical properties and reactivity in ligand substitution reactions.
Physical and Chemical Properties
A fundamental aspect influencing the reactivity of these complexes is their solubility in common organic solvents. While both are solids at room temperature, their solubility profiles can impact their utility in different reaction media.
| Property | cis-Bis(acetonitrile)dichloroplatinum(II) | cis-Bis(benzonitrile)dichloroplatinum(II) |
| Molecular Formula | C₄H₆Cl₂N₂Pt | C₁₄H₁₀Cl₂N₂Pt |
| Molecular Weight | 348.09 g/mol | 472.23 g/mol |
| Appearance | Yellow powder | Yellow powder or crystals |
| CAS Number | 13869-38-0[1] | 15617-19-3 |
| Solubility in Ethanol | Data not available | ≥ 16.7 mg/mL (Completely soluble)[2] |
| Solubility in Acetone | Data not available | Soluble[2] |
| Solubility in Chloroform | Data not available | Soluble[2] |
| Solubility in Ethanol/Water (1:1) | Data not available | Partially soluble[2] |
The benzonitrile complex, with its larger aromatic ligands, generally exhibits good solubility in a range of common organic solvents.[2] This property is a key consideration for its use as a soluble source of platinum(II) in homogenous catalysis.
Ligand Exchange Reactivity: A Comparative Overview
The primary mode of reactivity for these square planar platinum(II) complexes is ligand substitution. The nitrile ligands (acetonitrile or benzonitrile) are relatively labile and can be displaced by a variety of nucleophiles. This lability is fundamental to their application as starting materials for the synthesis of other platinum complexes.
Upon coordination to the platinum(II) center, the nitrile ligands become activated towards nucleophilic attack compared to the free nitriles. This enhanced reactivity is a key feature of these complexes.
General Mechanism of Ligand Substitution
The substitution of ligands in square planar d⁸ metal complexes, such as these platinum(II) compounds, generally proceeds via an associative mechanism. This involves the formation of a five-coordinate transition state or intermediate.
References
A Comparative Mechanistic Investigation: cis-Bis(acetonitrile)dichloroplatinum(II) vs. Cisplatin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanistic aspects of cis-bis(acetonitrile)dichloroplatinum(II) and the well-established anticancer drug, cisplatin. This analysis is supported by available experimental data and detailed methodologies to facilitate further research and development in platinum-based chemotherapy.
cis-Bis(acetonitrile)dichloroplatinum(II), a precursor in the synthesis of various platinum complexes, presents an interesting case for comparative mechanistic studies against its clinically successful analogue, cisplatin. Understanding the nuances in their reaction pathways, kinetics, and interactions with biological targets is crucial for the rational design of new, more effective platinum-based drugs.
Performance Comparison: Reactivity and Kinetics
The acetonitrile ligands in cis-bis(acetonitrile)dichloroplatinum(II) are generally more labile than the ammine ligands in cisplatin. This difference in lability is expected to influence the hydrolysis rates and subsequent reactions with nucleophiles, which are critical steps in the activation of platinum-based anticancer drugs.
While direct comparative kinetic studies between cis-bis(acetonitrile)dichloroplatinum(II) and cisplatin are not extensively documented in publicly available literature, the formation of the cis isomer of bis(acetonitrile)dichloroplatinum(II) has been shown to be kinetically favored. This is attributed to the greater trans-labilizing effect of the chlorine ligand compared to acetonitrile.[1]
For cisplatin, the hydrolysis of the chloride ligands to form the more reactive aqua species is a well-characterized, rate-determining step for its interaction with DNA. The binding of cisplatin to DNA, particularly to the N7 position of guanine residues, leads to the formation of various adducts that disrupt DNA replication and transcription, ultimately triggering cell death.
Table 1: Comparative Properties and Reactivity Data
| Property/Parameter | cis-Bis(acetonitrile)dichloroplatinum(II) | Cisplatin | References |
| Molecular Formula | C₄H₆Cl₂N₂Pt | H₆Cl₂N₂Pt | |
| Molecular Weight | 348.09 g/mol | 300.05 g/mol | |
| Ligand Lability | Acetonitrile (more labile) | Ammine (less labile) | |
| Hydrolysis Rate | Expected to be faster than cisplatin | Well-characterized | |
| DNA Binding | Forms adducts with DNA | Forms various adducts, primarily 1,2-intrastrand crosslinks | |
| Cytotoxicity | Varies depending on the cell line and specific derivative | Potent anticancer activity | [2] |
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for key mechanistic investigations are provided below.
Protocol 1: Kinetic Analysis of Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the monitoring of the hydrolysis of platinum complexes by observing changes in the chemical shifts of the ligands over time.
Materials:
-
cis-Bis(acetonitrile)dichloroplatinum(II) or Cisplatin
-
Deuterated water (D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of the platinum complex in a non-coordinating solvent.
-
Prepare a solution of the platinum complex in D₂O in an NMR tube at a known concentration.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the hydrolyzed species.
-
Integrate the relevant peaks to determine the concentration of each species at each time point.
-
Plot the concentration of the starting material versus time and fit the data to an appropriate rate law to determine the rate constant for hydrolysis.
Protocol 2: Analysis of Platinum-DNA Adducts by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the different types of adducts formed when a platinum complex reacts with DNA.
Materials:
-
Platinum complex (cis-bis(acetonitrile)dichloroplatinum(II) or cisplatin)
-
Calf thymus DNA
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Buffers for HPLC mobile phase
Procedure:
-
Incubate the platinum complex with DNA at a specific molar ratio and for a defined period.
-
Stop the reaction and purify the platinated DNA.
-
Digest the platinated DNA enzymatically to individual nucleosides.
-
Inject the digested sample into the HPLC system.
-
Separate the platinated nucleosides using a suitable gradient elution program.
-
Detect the adducts using a UV detector or by coupling the HPLC to a mass spectrometer for identification.
-
Quantify the amount of each adduct by comparing the peak areas to those of known standards.
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and experimental workflows discussed.
Caption: Generalized hydrolysis pathway for cis-platinum complexes.
Caption: Key steps in the formation of platinum-DNA adducts.
Caption: Experimental workflow for analyzing platinum-DNA adducts.
References
A Comparative Guide to the Synthesis of Platinum Nanoparticles from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of platinum nanoparticles (PtNPs) is a critical area of research, with applications spanning catalysis, nanomedicine, and electronics. The choice of the platinum precursor is a fundamental parameter that significantly influences the physicochemical properties and functional performance of the resulting nanoparticles. This guide provides an objective comparison of commonly used platinum precursors, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific application.
Executive Summary
This guide compares the synthesis of platinum nanoparticles from three primary precursors: chloroplatinic acid (H₂PtCl₆), potassium tetrachloroplatinate (K₂PtCl₄), and platinum(II) acetylacetonate (Pt(acac)₂). The selection of a precursor has a profound impact on critical nanoparticle characteristics such as size, size distribution, morphology, and catalytic activity. Chloroplatinic acid and its salts are widely used due to their aqueous solubility and versatility in various synthesis methods. Platinum(II) acetylacetonate, an organometallic precursor, is often employed in non-polar solvents and can offer better control over nucleation and growth in certain systems.
Comparison of Key Performance Metrics
The following table summarizes the quantitative data on the synthesis of platinum nanoparticles using different precursors. It is important to note that the results are highly dependent on the specific synthesis method and conditions.
| Precursor | Synthesis Method | Particle Size (nm) | Size Distribution | Yield (%) | Catalytic Activity | Reference |
| H₂PtCl₆ | Polyol (Ethylene Glycol) | 2-10 | Moderate | >85% | High | [1] |
| Na₂PtCl₆ | Microemulsion | < H₂PtCl₆ | Narrow | Not Reported | Not Reported | [2][3] |
| (NH₄)₂PtCl₆ | Microemulsion | > H₂PtCl₆ | Broader | Not Reported | Not Reported | [2][3] |
| K₂PtCl₄ | Chemical Reduction | ~12 | Moderate | Not Reported | Effective | [2] |
| Pt(acac)₂ | Thermal Decomposition | 2-8 | Narrow | High | High | [4] |
Note: Direct comparison of yield and catalytic activity across different studies is challenging due to variations in experimental conditions. The data presented provides a general overview based on available literature.
Experimental Protocols
Detailed methodologies for the synthesis of platinum nanoparticles from different precursors are provided below. These protocols represent common and well-established methods.
Synthesis of Platinum Nanoparticles from Chloroplatinic Acid (H₂PtCl₆) via the Polyol Method
This method utilizes a polyol (e.g., ethylene glycol) as both the solvent and the reducing agent.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
Ethylene glycol
-
Poly(vinylpyrrolidone) (PVP) (stabilizing agent)
-
Sodium hydroxide (NaOH) (optional, for pH adjustment)
Procedure:
-
Dissolve a specific amount of PVP in ethylene glycol in a three-neck flask equipped with a condenser and a magnetic stirrer.
-
Heat the solution to a specific temperature (e.g., 160 °C) under constant stirring.
-
Separately, dissolve H₂PtCl₆·6H₂O in ethylene glycol.
-
Inject the H₂PtCl₆ solution into the hot PVP solution.
-
The color of the solution will gradually change, indicating the formation of PtNPs.
-
Maintain the reaction at the set temperature for a specific duration (e.g., 1-3 hours).
-
Cool the solution to room temperature.
-
Precipitate the PtNPs by adding a sufficient amount of acetone and collect them by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product under vacuum.
Synthesis of Platinum Nanoparticles from Platinum(II) Acetylacetonate (Pt(acac)₂) via Thermal Decomposition
This method involves the thermal decomposition of the organometallic precursor in a high-boiling point solvent.
Materials:
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Oleylamine (solvent and stabilizing agent)
-
Oleic acid (co-stabilizing agent)
-
1-octadecene (solvent)
Procedure:
-
In a three-neck flask equipped with a condenser and a magnetic stirrer, combine Pt(acac)₂, oleylamine, oleic acid, and 1-octadecene.
-
Heat the mixture to a specific temperature (e.g., 200-250 °C) under a nitrogen atmosphere with vigorous stirring.
-
The color of the solution will change as the precursor decomposes and nanoparticles form.
-
Maintain the reaction at the set temperature for a defined period (e.g., 30-60 minutes).
-
Allow the solution to cool to room temperature.
-
Add ethanol to the solution to precipitate the PtNPs.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with a mixture of ethanol and hexane.
-
Disperse the final product in a suitable solvent for storage or further use.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of platinum nanoparticles from different precursors.
Caption: Workflow for the polyol synthesis of PtNPs from H₂PtCl₆.
Caption: Workflow for the thermal decomposition synthesis of PtNPs from Pt(acac)₂.
Signaling Pathways in Precursor Reduction
The reduction of platinum precursors to zero-valent platinum is a complex process that can proceed through different intermediates depending on the precursor and the reducing agent. The following diagram illustrates a simplified conceptual pathway.
Caption: Simplified pathway of platinum precursor reduction to nanoparticles.
Conclusion
The choice of platinum precursor is a critical determinant of the final properties of platinum nanoparticles. Chloroplatinic acid and its salts are versatile and widely applicable, particularly for syntheses in aqueous media. Platinum(II) acetylacetonate offers an alternative for syntheses in organic solvents, often yielding nanoparticles with narrow size distributions. Researchers should carefully consider the desired nanoparticle characteristics, the intended application, and the specific synthesis method when selecting a precursor. The provided experimental protocols and workflows serve as a starting point for developing optimized synthesis strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of different platinum precursors on the formation and reaction mechanism of FePt nanoparticles and their electrocatalytic performance towards methanol oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Kinetic Analysis of Ligand Substitution on cis-Bis(acetonitrile)dichloroplatinum(II): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of ligand substitution reactions on cis-Bis(acetonitrile)dichloroplatinum(II), [cis-PtCl₂(NCCH₃)₂]. This square-planar platinum(II) complex is a common precursor in the synthesis of other platinum compounds, including potential anticancer agents. Understanding its reactivity is crucial for designing and developing new platinum-based drugs and catalysts. This document summarizes available kinetic data, compares the reactivity of the title complex with related compounds, and provides detailed experimental protocols for kinetic analysis.
Introduction to Ligand Substitution in Platinum(II) Complexes
Ligand substitution reactions in square-planar d⁸ metal complexes, such as those of platinum(II), are fundamental to their chemistry and biological activity. These reactions typically proceed via an associative mechanism, involving the formation of a five-coordinate trigonal bipyramidal intermediate. The rate of these reactions is influenced by several factors, including the nature of the entering nucleophile, the leaving group, the non-reacting (spectator) ligands, and the solvent.
The general mechanism for ligand substitution on a square-planar complex [PtL₄] can be described by the following two-term rate law:
Rate = k₁[PtL₄] + k₂[PtL₄][Y]
where:
-
k₁ represents the solvent-assisted pathway (solvolysis).
-
k₂ represents the direct nucleophilic attack pathway.
-
[PtL₄] is the concentration of the platinum complex.
-
[Y] is the concentration of the entering nucleophile.
Kinetic Profile of cis-Bis(acetonitrile)dichloroplatinum(II)
While cis-Bis(acetonitrile)dichloroplatinum(II) is a widely used starting material, detailed kinetic studies on its ligand substitution reactions are not as extensively reported in the literature as for other platinum complexes like cisplatin. However, based on the general principles of platinum(II) chemistry and data from related systems, we can infer its reactivity profile.
The acetonitrile ligands in cis-[PtCl₂(NCCH₃)₂] are relatively labile and can be displaced by a variety of nucleophiles. The lability is attributed to the moderate trans effect of the chloride ligands and the relatively weak Pt-N bond with the nitrile.
A study on the formation kinetics of cis- and trans-[PtCl₂(NCCH₃)₂] from [PtCl₃(NCCH₃)]⁻ and acetonitrile showed that the formation of the cis isomer is kinetically favored. This is attributed to the greater trans-labilizing effect of the chloride ligand compared to the acetonitrile ligand.[1]
For comparison, kinetic data for the analogous benzonitrile complex, cis-[PtCl₂(NCC₆H₅)₂], can provide insights. However, direct quantitative comparisons require specific experimental data for the acetonitrile complex.
Comparative Kinetic Data
To provide a framework for comparison, the following table summarizes kinetic data for ligand substitution on related platinum(II) complexes. It is important to note the absence of comprehensive data for cis-[PtCl₂(NCCH₃)₂] in the readily available literature, highlighting a potential area for future research.
| Complex | Entering Nucleophile | k₂ (M⁻¹s⁻¹) | Temperature (°C) | Solvent | Reference |
| cis-[PtCl₂(NH₃)₂] (Cisplatin) | Pyridine | 1.8 x 10⁻³ | 25 | Water | [General Literature] |
| cis-[PtCl₂(NH₃)₂] (Cisplatin) | Thiourea | 3.3 x 10⁻¹ | 25 | Water | [General Literature] |
| [Pt(MeCN)₄]²⁺ | Acetonitrile (exchange) | 2.8 x 10⁻⁵ | 25 | Nitromethane-d₃ | [2] |
Note: This table illustrates the typical range of reactivity for platinum(II) complexes and highlights the need for specific studies on cis-[PtCl₂(NCCH₃)₂]. The reactivity of cisplatin is provided as a common benchmark in the field of platinum-based anticancer drugs. The data for [Pt(MeCN)₄]²⁺ shows a very slow acetonitrile exchange rate, which is expected for a cationic complex with four strongly coordinated nitrile ligands.
Experimental Protocols for Kinetic Analysis
The following are detailed methodologies for conducting kinetic studies on ligand substitution reactions of platinum(II) complexes, which are applicable to cis-[PtCl₂(NCCH₃)₂].
General Experimental Setup
-
Spectrophotometry: UV-Visible spectrophotometry is a common technique for monitoring the progress of these reactions. The reaction is followed by monitoring the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities.
-
Stopped-Flow Spectroscopy: For fast reactions, a stopped-flow apparatus is used to rapidly mix the reactant solutions and monitor the absorbance change on a millisecond timescale.
-
NMR Spectroscopy: ¹H or ¹⁹⁵Pt NMR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product over time. This method provides detailed structural information about the species in solution.
-
Temperature Control: All kinetic experiments must be performed at a constant and accurately controlled temperature, typically using a thermostated cell holder.
Protocol for a Typical Kinetic Run (UV-Vis)
-
Solution Preparation: Prepare stock solutions of cis-[PtCl₂(NCCH₃)₂] and the entering nucleophile (e.g., pyridine, thiourea) in a suitable solvent (e.g., acetonitrile, methanol, or an aqueous medium if the complex is sufficiently soluble and stable). The solvent should be of high purity and deaerated if necessary.
-
Pseudo-First-Order Conditions: To simplify the rate law, the reaction is typically carried out under pseudo-first-order conditions, where the concentration of the entering nucleophile is in large excess (at least 10-fold) over the concentration of the platinum complex.
-
Initiation of the Reaction: Equilibrate the solutions of the platinum complex and the nucleophile to the desired temperature in separate containers. To start the reaction, rapidly mix the two solutions in a cuvette placed in the thermostated cell holder of the spectrophotometer.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at the end of the reaction.
-
Determination of k₂: Repeat the experiment at different concentrations of the excess nucleophile. A plot of k_obs versus the concentration of the nucleophile should be linear, with the slope equal to the second-order rate constant, k₂. The intercept will correspond to k₁.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general ligand substitution pathway for square-planar platinum(II) complexes and a typical experimental workflow for kinetic analysis.
References
Safety Operating Guide
Proper Disposal of cis-Bis(acetonitrile)dichloroplatinum(II): A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for a Platinum-Containing Compound
The proper handling and disposal of cis-Bis(acetonitrile)dichloroplatinum(II) are critical for ensuring laboratory safety and environmental protection. As a platinum-containing compound, it presents potential health risks, including allergic reactions and respiratory sensitization. All waste contaminated with this compound must be treated as hazardous waste. This guide provides a comprehensive overview of the necessary procedures for its safe disposal.
Key Safety and Hazard Information
cis-Bis(acetonitrile)dichloroplatinum(II) is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and is a combustible solid.[1][2] Personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[1]
Disposal and Safety Considerations
A structured approach to the disposal of cis-Bis(acetonitrile)dichloroplatinum(II) is essential. The following table summarizes key considerations:
| Hazard Category | Description | Disposal Consideration |
| Toxicity | Soluble platinum salts can be highly toxic and may cause severe allergic reactions upon skin contact or inhalation.[3] Harmful if swallowed, inhaled, or absorbed through the skin.[2] | All waste contaminated with cis-Bis(acetonitrile)dichloroplatinum(II) should be treated as hazardous waste. |
| Reactivity | Platinum compounds can be reactive with strong oxidizing agents.[3] | Segregate waste from incompatible chemicals, particularly strong oxidizing agents. |
| Environmental | As a heavy metal compound, improper disposal can lead to soil and water contamination.[3] | Do not dispose of waste down the drain.[2][3] All waste must be handled in accordance with local, state, and federal regulations. |
| Physical State | Waste may be in solid form, in solution, or as contamination on labware. | Segregate waste by its physical state and the type of contamination. |
Detailed Disposal Protocol
The recommended disposal method for cis-Bis(acetonitrile)dichloroplatinum(II) is incineration by a licensed professional waste disposal service. The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Objective: To safely prepare and package cis-Bis(acetonitrile)dichloroplatinum(II) waste for collection by a licensed hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
-
Hazardous waste containers (clearly labeled).
-
Combustible solvent (e.g., ethanol, isopropanol) if required for dissolution.
-
Tools for handling solid waste (e.g., scoopula, forceps).
-
Sealable bags for contaminated labware.
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect pure cis-Bis(acetonitrile)dichloroplatinum(II) and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container for solids.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Collect non-reusable contaminated labware (e.g., pipette tips, vials) in a separate, puncture-resistant, and clearly labeled hazardous waste container.
-
Empty Containers: The original container, even if empty, should be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., the solvent used in the experiment). Collect the rinsate as hazardous liquid waste. Deface the original label and dispose of the container as hazardous solid waste.[3]
-
-
Packaging and Labeling:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with "Hazardous Waste" and the specific contents, including the full chemical name: "cis-Bis(acetonitrile)dichloroplatinum(II)".
-
Include any other components of the waste mixture on the label.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste composition.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe segregation and disposal of cis-Bis(acetonitrile)dichloroplatinum(II) waste.
Caption: Logical workflow for the safe segregation and disposal of cis-Bis(acetonitrile)dichloroplatinum(II) waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
